1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone
Description
Properties
IUPAC Name |
1-(8-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-6-5-9-3-2-4-11(14)10(9)7-12/h2-4,14H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWXEAAIIQCQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696755 | |
| Record name | 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140865-97-0 | |
| Record name | 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Dihydroisoquinoline Compounds
Abstract
The dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel dihydroisoquinoline compounds. We will delve into the foundational synthetic strategies, explore cutting-edge modern methodologies, and provide detailed experimental protocols. This guide emphasizes the causality behind experimental choices, self-validating protocols through rigorous characterization, and a strong foundation in authoritative scientific literature.
The Enduring Significance of the Dihydroisoquinoline Scaffold in Drug Discovery
The 1,2-dihydroisoquinoline and 3,4-dihydroisoquinoline skeletons are key structural motifs in a vast array of isoquinoline alkaloids, a class of naturally occurring compounds renowned for their diverse pharmacological properties.[1] These compounds have demonstrated activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][3] The inherent drug-like properties of this scaffold, coupled with the potential for diverse functionalization, make it a focal point for the development of novel therapeutics. The exploration of new synthetic routes to access functionally rich dihydroisoquinolines is therefore a critical endeavor in modern medicinal chemistry.[4]
Foundational Synthetic Strategies: The Pillars of Dihydroisoquinoline Synthesis
Two classical name reactions have long served as the primary methods for constructing the dihydroisoquinoline core: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. Understanding these foundational methods is crucial for any researcher in this field.
The Bischler-Napieralski Reaction: Intramolecular Cyclization of β-Phenylethylamides
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the acid-catalyzed intramolecular cyclization of β-phenylethylamides.[5] The reaction is typically promoted by dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride (Tf₂O).[6][7] The presence of electron-donating groups on the phenyl ring of the β-phenylethylamide substrate enhances the rate and yield of the reaction.[7]
Causality in Experimental Design: The choice of condensing agent is critical. POCl₃ is widely used due to its efficacy and affordability.[8] However, for less reactive substrates, stronger reagents like P₂O₅ in refluxing POCl₃ or Tf₂O may be necessary.[6] A common pitfall is the formation of styrene byproducts via a retro-Ritter type reaction; this can often be mitigated by using a nitrile solvent or by employing oxalyl chloride to form an N-acyliminium intermediate, which is less prone to elimination.[6]
Caption: Mechanism of the Bischler-Napieralski Reaction.
-
Starting Material Preparation: To a solution of the desired β-phenylethylamine (1.0 equiv) in an appropriate solvent such as toluene or acetonitrile, add the corresponding acyl chloride or anhydride (1.1 equiv) and a base (e.g., triethylamine, 1.2 equiv) at 0 °C. Stir the reaction mixture at room temperature until the starting amine is consumed (monitored by TLC). Work up the reaction to isolate the pure β-phenylethylamide.
-
Cyclization: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the β-phenylethylamide (1.0 equiv) in anhydrous toluene or acetonitrile. Cool the solution to 0 °C and slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv).
-
Reaction Progression: After the addition of POCl₃, allow the reaction to warm to room temperature and then heat to reflux (typically 80-110 °C). Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH of 9-10. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The Pictet-Spengler Reaction: A Versatile Route to Tetrahydroisoquinolines
First reported in 1911, the Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[9] This reaction is a cornerstone for the synthesis of a wide variety of isoquinoline alkaloids and their analogs.[6][9] The reaction proceeds via the formation of a Schiff base, which then undergoes a ring-closing electrophilic aromatic substitution.[9]
Causality in Experimental Design: The choice of acid catalyst is crucial and can range from strong protic acids like HCl and H₂SO₄ to Lewis acids.[10] For substrates with electron-rich aromatic rings, the reaction can often proceed under milder conditions.[11] A significant advantage of the Pictet-Spengler reaction is its potential for stereocontrol, enabling the synthesis of chiral tetrahydroisoquinolines, particularly when using chiral auxiliaries or catalysts.
Caption: General workflow of the Pictet-Spengler reaction.
-
Reaction Setup: Dissolve the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., toluene, methanol, or water).
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 equiv) to the solution at room temperature.[10]
-
Acid Catalysis: Slowly add the acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) to the reaction mixture.[10]
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor by thin-layer chromatography (TLC) until the starting material is consumed.[10]
-
Quenching and Extraction: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the product into an appropriate organic solvent.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Modern Synthetic Methodologies: Expanding the Chemical Space
While the classical methods remain valuable, the demand for more efficient, selective, and environmentally benign synthetic routes has driven the development of novel methodologies. These modern approaches often employ transition-metal catalysis and photocatalysis to achieve transformations that are not possible with traditional methods.
Transition-Metal Catalysis: A New Era of Dihydroisoquinoline Synthesis
Transition metals, particularly palladium, rhodium, and cobalt, have emerged as powerful catalysts for the synthesis of dihydroisoquinolines. These methods often involve C-H activation, annulation, and coupling reactions, providing access to a wide range of substituted dihydroisoquinolines with high efficiency and selectivity.[12][13]
Palladium-Catalyzed Synthesis: Palladium catalysis has been successfully employed in the synthesis of dihydroisoquinolines through sequential C(sp²)-H and C(sp³)-H bond activation.[12] This approach offers high atom economy and can be performed under relatively mild conditions.[12]
-
Reaction Assembly: In a reaction vial, combine the trisubstituted allenamide (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (10 mol%), P(o-tolyl)₃ (20 mol%), and NaOH (5.0 equiv).[14]
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1) to the vial under an argon atmosphere.[14]
-
Reaction Conditions: Stir the reaction mixture at 80 °C for 3 hours.[14]
-
Work-up: After cooling to room temperature, add water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.[14]
-
Purification: Purify the crude product by silica gel column chromatography.[14]
Rhodium and Cobalt-Catalyzed Annulations: Rhodium and cobalt catalysts have been utilized in [4+2] cycloaddition reactions of amides with alkenes and dienes to construct dihydroisoquinolone scaffolds.[13] These methods often exhibit excellent regioselectivity and functional group tolerance.
Photocatalysis: A Green Approach to Dihydroisoquinoline Synthesis
Visible-light photocatalysis has emerged as a sustainable and powerful tool in organic synthesis.[15] Photocatalytic methods for dihydroisoquinoline synthesis often proceed via radical intermediates, enabling unique bond formations under mild conditions.[15] A notable example is the photocatalytic [4+2] skeleton-editing strategy for the synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic NHPI esters.[15]
Causality in Experimental Design: The choice of photocatalyst is paramount and is dictated by its redox potential and ability to absorb visible light. Organic dyes and ruthenium or iridium complexes are commonly used.[11] The reaction mechanism often involves single electron transfer (SET) processes, and the presence of a sacrificial electron donor or acceptor is typically required.[15]
Caption: A generalized photocatalytic cycle.
Data Presentation and Comparative Analysis
To facilitate the selection of an appropriate synthetic strategy, the following table summarizes the key features of the discussed methodologies.
| Method | Key Features | Typical Yields | Advantages | Limitations |
| Bischler-Napieralski | Intramolecular cyclization of β-phenylethylamides. | 40-90% | Well-established, readily available starting materials. | Requires strong acids, high temperatures, limited to 3,4-dihydroisoquinolines. |
| Pictet-Spengler | Condensation of β-arylethylamines with carbonyls. | 50-95% | Versatile, potential for stereocontrol. | Often requires electron-rich aromatics. |
| Palladium-Catalysis | C-H activation/annulation. | 60-95% | High atom economy, mild conditions, broad substrate scope. | Catalyst cost, potential for metal contamination.[12][13] |
| Photocatalysis | Visible-light mediated radical reactions. | 50-90% | Green, mild conditions, unique reactivity. | Can be sensitive to air and moisture, requires specialized equipment.[15] |
Self-Validating Protocols: Rigorous Characterization of Novel Compounds
The synthesis of a novel compound is incomplete without its thorough characterization to confirm its structure and purity. This forms a self-validating system for the described protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of dihydroisoquinoline compounds.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key diagnostic signals for 3,4-dihydroisoquinolines include the imine proton (C1-H) typically found downfield, and the two methylene groups (C3-H₂ and C4-H₂) appearing as triplets or multiplets.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The imine carbon (C1) in 3,4-dihydroisoquinolines is a characteristic downfield signal.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, which can aid in structural confirmation.
Conclusion and Future Perspectives
The synthesis of novel dihydroisoquinoline compounds continues to be a vibrant area of research, driven by their significant potential in drug discovery. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions remain valuable tools, modern methodologies employing transition-metal catalysis and photocatalysis are rapidly expanding the accessible chemical space. These innovative approaches offer greater efficiency, selectivity, and sustainability, paving the way for the discovery of the next generation of dihydroisoquinoline-based therapeutics. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to confidently navigate this exciting field and contribute to the advancement of medicinal chemistry.
References
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Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13817–13843. [Link]
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Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry–Hemiaminalization–Oxidation Sequence. (2014). European Journal of Organic Chemistry, 2014(20), 4257–4261. [Link]
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Scope of Rh‐ catalyzed dihydroisoquinolone synthesis. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Methodological & Application
High-resolution mass spectrometry (HRMS) analysis of synthesized dihydroisoquinolines
Application Note: High-Resolution Mass Spectrometry (HRMS) for the Structural Confirmation and Purity Assessment of Synthesized Dihydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, [Your Name/Lab Name]
Introduction: The Significance of Dihydroisoquinolines and the Analytical Imperative
Dihydroisoquinolines represent a critical scaffold in medicinal chemistry and natural product synthesis. This nitrogen-containing heterocyclic core is a key pharmacophore in numerous biologically active molecules, including antihypertensives, anticancer agents, and opioid analgesics. The precise structural elucidation and purity assessment of newly synthesized dihydroisoquinoline derivatives are paramount for advancing drug discovery programs and ensuring the validity of biological data.[1][2][3] High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for this purpose, offering unparalleled accuracy in mass measurement and the capability for detailed structural interrogation through tandem mass spectrometry (MS/MS).[4]
This application note provides a comprehensive guide to the application of HRMS for the analysis of synthesized dihydroisoquinolines. We will delve into the causality behind experimental choices, from sample preparation to data interpretation, providing field-proven insights to ensure the generation of high-quality, reliable data. The protocols described herein are designed to be self-validating, empowering researchers to confidently characterize their synthesized compounds.
Foundational Principles: Why HRMS is a Superior Technique for Dihydroisoquinoline Analysis
Traditional low-resolution mass spectrometry provides nominal mass information, which is often insufficient to definitively confirm an elemental composition. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide mass measurements with high accuracy (typically <5 ppm), allowing for the confident determination of elemental formulas.[5][6] This high resolving power is crucial for differentiating between isobaric interferences and the target analyte, a common challenge in the analysis of complex reaction mixtures.[5][7]
Furthermore, the use of "soft" ionization techniques like Electrospray Ionization (ESI) is particularly well-suited for the analysis of dihydroisoquinolines.[8][9] ESI minimizes in-source fragmentation, ensuring that the protonated molecule ([M+H]⁺) or molecular ion ([M]⁺) is the most abundant species in the mass spectrum, simplifying spectral interpretation.[8][9][10][11] When coupled with tandem mass spectrometry (MS/MS), HRMS allows for controlled fragmentation of the precursor ion, generating a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule.[8]
Experimental Workflow: A Step-by-Step Guide
The successful HRMS analysis of dihydroisoquinolines hinges on a meticulously executed experimental workflow. This section outlines the critical steps, from synthesis and sample preparation to data acquisition.
Synthesis of Dihydroisoquinolines: The Bischler-Napieralski Reaction
A common and effective method for the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction.[12][13] This reaction involves the cyclodehydration of a β-phenethylamide using a condensing agent.[12] More recent modifications of this reaction, such as those promoted by Tf₂O, allow for a tandem annulation from phenylethanols and nitriles, providing an efficient route to the desired dihydroisoquinoline core.[13][14]
-
Rationale: The choice of synthetic route will influence the potential impurities in the final sample. Understanding the reaction mechanism and potential byproducts is crucial for interpreting the subsequent HRMS data. For instance, incomplete cyclization could result in the presence of the starting β-phenethylamide.
Caption: Bischler-Napieralski Type Synthesis Workflow.
Sample Preparation Protocol: Ensuring Analytical Integrity
Proper sample preparation is critical to avoid instrument contamination and ensure accurate ionization.[6][15]
Protocol:
-
Purity Check: Before HRMS analysis, it is highly recommended to assess the purity of the synthesized compound using techniques like NMR or low-resolution MS.[6]
-
Solvent Selection: Dissolve approximately 0.5-1 mg of the purified dihydroisoquinoline sample in a high-purity, volatile solvent.[6][16] HPLC-grade methanol or acetonitrile are excellent choices.[6] Avoid using solvents like DMSO and DMF, as they can suppress ionization and contaminate the ESI source.[6]
-
Concentration: Prepare a stock solution at a concentration of approximately 0.1 mg/mL.[16] For direct infusion analysis, further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Acidification: For positive-ion mode ESI, which is typical for nitrogen-containing compounds like dihydroisoquinolines, add 0.1% formic acid to the final solution. This promotes the formation of the protonated molecule [M+H]⁺.[1][6]
-
Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent clogging of the LC system or ESI needle.
-
Causality: The addition of formic acid increases the concentration of protons in the solution, facilitating the ionization of the basic nitrogen atom in the dihydroisoquinoline ring. The use of high-purity solvents minimizes the presence of contaminants that could interfere with the analysis.[15]
HRMS Instrumentation and Data Acquisition Protocol
The following protocol is a general guideline for setting up a Q-TOF or Orbitrap mass spectrometer for the analysis of dihydroisoquinolines. Instrument-specific parameters may need to be optimized.
Protocol:
-
Ionization Mode: Select Electrospray Ionization (ESI) in the positive ion mode.[10]
-
Mass Analyzer: Operate the mass spectrometer in full scan mode to acquire the accurate mass of the precursor ion. Set the mass range to encompass the expected m/z of the synthesized compound (e.g., m/z 100-1000).
-
Source Parameters:
-
Calibration: Calibrate the instrument using a standard calibration solution to ensure high mass accuracy. Internal lock masses can also be used for real-time mass correction.[1]
-
Tandem Mass Spectrometry (MS/MS): For structural confirmation, perform a product ion scan on the [M+H]⁺ ion of the dihydroisoquinoline.
-
Isolation Window: Set a narrow isolation window (e.g., m/z 1-2) to selectively isolate the precursor ion.
-
Collision Energy: Apply a collision energy (e.g., 10-40 eV) to induce fragmentation. The optimal collision energy will depend on the stability of the molecule and should be optimized empirically.
-
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Application Notes & Protocols: Investigating 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone in Cancer Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of the novel compound, 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone, in the field of oncology. While direct research on this specific molecule is emerging, its core structure, the dihydroisoquinolinone scaffold, is a well-established pharmacophore in cancer therapeutics, notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] This guide presents a logical framework for investigating its anticancer potential, starting from foundational in vitro screening to preliminary in vivo studies. We provide detailed, field-proven protocols, explain the scientific rationale behind experimental choices, and offer insights into data interpretation.
Introduction: The Scientific Premise
This compound is a synthetic compound featuring a 1,2,3,4-tetrahydroisoquinoline core, functionalized with an 8-hydroxy group and an N-acetyl moiety (PubChem CID: 53413998).[3] Although this specific molecule is not extensively documented in cancer literature, its structural motifs are of significant interest to medicinal chemists and cancer biologists.
The isoquinolinone scaffold is a "privileged structure" in drug discovery and is central to several potent anticancer agents.[4][5] A critical role for this scaffold is in the inhibition of PARP enzymes.[1][2] PARP1 and PARP2 are crucial enzymes in the repair of single-strand DNA breaks (SSBs).[1] Their inhibition in cancer cells that already have defects in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death—a concept known as synthetic lethality.[6][7]
Given the structural similarity of this compound to known PARP inhibitors, this guide is built upon the primary hypothesis that its mechanism of action may involve the disruption of DNA damage repair pathways. The following sections provide the necessary tools to rigorously test this hypothesis.
Postulated Mechanism of Action: PARP Inhibition and DNA Damage Response
The central hypothesis for the anticancer activity of this compound is its function as a PARP inhibitor. PARP1 becomes activated upon detecting a single-strand break in DNA. It then synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, recruiting the necessary DNA repair machinery. By inhibiting PARP, the repair of these breaks is stalled. During DNA replication, these unrepaired single-strand breaks are converted into more lethal double-strand breaks. In cancers with compromised homologous recombination repair (e.g., BRCA-mutant tumors), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and apoptosis.[1][6][7]
Caption: Postulated mechanism of this compound.
Application Notes & Experimental Protocols
This section details the methodologies for a systematic evaluation of the compound's anticancer properties.
Compound Handling and Preparation
As a novel investigational agent, proper handling is paramount.
-
Storage: Store the lyophilized powder at -20°C in a desiccated environment. Protect from light.
-
Solubilization:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).
-
Warm the vial gently (to 37°C) and vortex or sonicate until the powder is fully dissolved.
-
Visually inspect for any particulates before use.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solutions: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.
Causality: This initial screen determines if the compound has a cytotoxic or cytostatic effect on cancer cells and establishes its potency (IC50 value). We recommend screening against a panel of cell lines, including those with known DNA repair deficiencies (e.g., BRCA1-mutant MDA-MB-436, BRCA2-mutant CAPAN-1) and proficient controls (e.g., MDA-MB-231).
Workflow Diagram:
Caption: Standard workflow for an MTT-based cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium from the DMSO stock. A typical concentration range for initial screening is 0.01 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (or vehicle control). Include a "no-cell" blank control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Data Presentation:
| Cell Line | BRCA Status | IC50 (µM) of Compound | IC50 (µM) of Olaparib (Control) |
|---|---|---|---|
| MDA-MB-436 | BRCA1 mutant | Experimental Value | Reference Value |
| CAPAN-1 | BRCA2 mutant | Experimental Value | Reference Value |
| MDA-MB-231 | BRCA wild-type | Experimental Value | Reference Value |
| HeLa | BRCA wild-type | Experimental Value | Reference Value |
Protocol 2: Western Blot for PARP Cleavage and DNA Damage Markers
Causality: If the compound induces apoptosis, it will activate caspases, which in turn cleave PARP1 from its full-length 116 kDa form into an 89 kDa fragment. This is a hallmark of apoptosis. Additionally, the accumulation of double-strand breaks will induce the phosphorylation of histone H2AX (γ-H2AX), another key marker of DNA damage.
Step-by-Step Methodology:
-
Cell Treatment & Lysis: Seed cells (e.g., 1-2 million) in 6-well plates. Treat with the compound at concentrations around its IC50 and 2x IC50 for 24-48 hours.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Anti-PARP (recognizes both full-length and cleaved forms)
-
Anti-cleaved PARP (specific to the 89 kDa fragment)
-
Anti-phospho-Histone H2A.X (Ser139)
-
Anti-β-actin or GAPDH (as a loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Interpretation: Look for a decrease in full-length PARP and an increase in cleaved PARP and γ-H2AX levels in compound-treated samples compared to the vehicle control.
Protocol 3: In Vivo Xenograft Tumor Model
Causality: This protocol assesses the compound's ability to inhibit tumor growth in a living organism, providing crucial data on its efficacy and potential toxicity. The use of a BRCA-deficient cell line (e.g., CAPAN-1) is recommended to test the synthetic lethality hypothesis in vivo.
Step-by-Step Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., CAPAN-1) suspended in Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers and calculate volume: Volume = (Length x Width²) / 2.
-
Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline, PBS with solubilizing agent)
-
Group 2: Compound (e.g., 10 mg/kg/day, dose informed by related compounds)[8]
-
Group 3: Positive control (e.g., Olaparib)
-
-
Compound Administration: Administer the compound via an appropriate route, such as intraperitoneal (IP) injection or oral gavage, daily for a set period (e.g., 14-21 days).[8]
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Endpoint: At the end of the study (or if tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis (e.g., ANOVA) to determine if the compound significantly inhibited tumor growth compared to the vehicle control.
Conclusion and Future Directions
This guide outlines a foundational strategy to investigate the anticancer potential of this compound. Based on its structural alerts, particularly the isoquinolinone core, there is a strong rationale to hypothesize its activity as a PARP inhibitor. The provided protocols for in vitro cytotoxicity, mechanism of action confirmation, and in vivo efficacy will enable researchers to systematically validate this hypothesis.
Positive results from these studies would warrant further investigation, including:
-
Direct Enzymatic Assays: To confirm PARP1/2 inhibition and determine its potency (IC50) in a cell-free system.
-
Combination Studies: Evaluating synergistic effects with conventional chemotherapies (e.g., temozolomide) or radiation.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the compound's absorption, distribution, metabolism, and excretion profile.
By following this structured approach, researchers can effectively elucidate the therapeutic potential of this promising molecule in the landscape of cancer drug discovery.
References
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Chan, P. K., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
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PubMed. (n.d.). 8-Hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazine-1(2H)-one HIV-1 integrase inhibitors. Available at: [Link]
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Semantic Scholar. (n.d.). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Available at: [Link]
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Papeo, G., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Scientific Reports. Available at: [Link]
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Nguyen, T. T. H., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Anti-coronavirus synthetic 3,4-dihydroisoquinolin-1(2H)-one derivative 56. Available at: [Link]
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Alli, D., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Pharmaceuticals. Available at: [Link]
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Wang, T., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. Available at: [Link]
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MDPI. (n.d.). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Available at: [Link]
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Royal Society of Chemistry. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Available at: [Link]
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ResearchGate. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Available at: [Link]
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PubMed. (n.d.). Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor. Available at: [Link]
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PubMed. (2012). 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. Available at: [Link]
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Chen, J., et al. (2025). Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
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PubChem. (n.d.). This compound. Available at: [Link]
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Development of 3,4-dihydroisoquinoline derivatives as STING inhibitors
An in-depth guide to the discovery and characterization of 3,4-dihydroisoquinoline derivatives as potent inhibitors of the STING signaling pathway.
Introduction: Targeting the Confluence of Immunity and Inflammation
The Stimulator of Interferon Genes (STING) pathway is a cornerstone of the innate immune system, orchestrating responses to cytosolic DNA, a hallmark of viral infections and cellular damage.[1] The canonical cGAS-STING signaling cascade begins when cyclic GMP-AMP synthase (cGAS) recognizes double-stranded DNA in the cytoplasm.[2][3] This binding event triggers cGAS to synthesize the second messenger 2’3’-cyclic GMP-AMP (cGAMP), which acts as a direct endogenous ligand for STING, an adaptor protein resident on the endoplasmic reticulum (ER).[2][4]
Upon binding cGAMP, STING undergoes a significant conformational change, leading to its oligomerization and trafficking from the ER to the Golgi apparatus.[4] This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which subsequently phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][4] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-I) and a host of other pro-inflammatory cytokines, mounting a robust immune response.[2][5]
While essential for host defense, aberrant or chronic activation of the STING pathway is implicated in the pathogenesis of numerous autoimmune and autoinflammatory diseases, including STING-associated vasculopathy with onset in infancy (SAVI) and Aicardi-Goutières syndrome (AGS).[6] This pathological overactivation makes STING a compelling therapeutic target for inhibition. The development of small-molecule STING inhibitors is an area of intense research, though it is still in its infancy compared to the development of STING agonists.[7]
Among the emerging chemical scaffolds, 3,4-dihydroisoquinoline derivatives have been identified as a novel and potent class of STING inhibitors.[6] Notably, compounds from the 3,4-dihydroisoquinoline-2(1H)-carboxamide series have demonstrated nanomolar efficacy against both human and mouse STING, operating through a potential covalent binding mechanism to the transmembrane domain of the protein.[6] This guide provides a comprehensive overview and detailed protocols for the synthesis, screening, and characterization of these promising therapeutic candidates, intended for researchers and scientists in the field of drug discovery.
Section 1: The cGAS-STING Signaling Pathway: A Mechanistic Overview
Understanding the intricate steps of the STING signaling pathway is critical for identifying rational points of therapeutic intervention. The pathway represents a highly regulated signaling hub that translates the detection of misplaced DNA into a powerful transcriptional response.
The key events are as follows:
-
DNA Sensing: Cytosolic dsDNA from pathogens or damaged host cells is recognized by cGAS.[3]
-
Second Messenger Synthesis: cGAS catalyzes the formation of 2’3’-cGAMP from ATP and GTP.[5]
-
STING Activation: 2’3’-cGAMP binds to the ligand-binding domain of the STING dimer on the ER membrane, locking it in an active, "closed" conformation.[2]
-
Translocation: The activated STING complex traffics via the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[4]
-
Kinase Recruitment & Phosphorylation: At the Golgi, STING recruits and activates TBK1, which phosphorylates key serine residues on STING's C-terminal tail. This phosphorylated tail then serves as a docking site for IRF3.[8] TBK1 also phosphorylates IRF3.
-
IFN-I Production: Phosphorylated IRF3 forms dimers, enters the nucleus, and initiates the transcription of the IFNB1 gene and other IFN-stimulated genes (ISGs).[2]
-
NF-κB Activation: The STING pathway can also activate the NF-κB signaling cascade, leading to the transcription of additional inflammatory cytokines.[5]
Inhibitors can target various nodes in this pathway, including the cGAMP binding pocket, the transmembrane domain to prevent trafficking, or the Cys88/Cys91 palmitoylation sites required for activation.[6][9] The 3,4-dihydroisoquinoline derivatives are particularly noteworthy for their proposed interaction with the STING transmembrane domain.[6]
Section 2: Synthesis of 3,4-Dihydroisoquinoline Derivatives
The 3,4-dihydroisoquinoline core is a versatile scaffold found in numerous biologically active compounds.[10] Its synthesis can be achieved through several established chemical routes. The Bischler-Napieralski reaction is a classic and effective method for constructing this heterocyclic system, typically involving the cyclization of a β-phenylethylamide using a dehydrating agent.[11]
Rationale for Scaffold Selection: The rigid, bicyclic structure of the 3,4-dihydroisoquinoline scaffold provides a well-defined three-dimensional framework for orienting substituents to interact with specific residues within the STING protein. The 2(1H)-carboxamide functionality, in particular, appears crucial for the potent inhibitory activity observed in lead compounds, potentially acting as a handle for covalent interaction or specific hydrogen bonding.[6]
Representative Synthetic Protocol (Bischler-Napieralski approach):
This protocol outlines a general procedure for the synthesis of an N-acylphenethylamine precursor and its subsequent cyclization to form the 3,4-dihydroisoquinoline core.
Step 1: Acylation of Phenethylamine
-
Dissolve the desired phenethylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting N-acylphenethylamine precursor by column chromatography on silica gel.
Step 2: Cyclization to 3,4-Dihydroisoquinoline
-
Dissolve the purified N-acylphenethylamine (1.0 eq) in a high-boiling point solvent like toluene or acetonitrile.
-
Add a dehydrating/activating agent, such as phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride (Tf₂O) (2.0-3.0 eq), at 0 °C.[11]
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous mixture with a strong base (e.g., 6N NaOH) to a pH > 10.
-
Extract the product with an organic solvent like ethyl acetate or DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude 3,4-dihydroisoquinoline derivative via column chromatography or recrystallization to yield the final product.
Section 3: Screening Cascade for STING Inhibitor Discovery
A tiered, systematic approach is essential for the efficient discovery and validation of novel STING inhibitors. The workflow begins with a high-throughput primary screen to identify initial "hits," followed by a series of more detailed secondary and tertiary assays to confirm activity, determine the mechanism of action, and eliminate false positives.
Protocol 1: Primary Screening using an IFN-β Luciferase Reporter Assay
Expertise & Experience: This assay serves as the workhorse for initial high-throughput screening (HTS). It provides a functional readout of the entire upstream signaling pathway, culminating in the transcriptional activation of the type I interferon response. Using a stable reporter cell line ensures reproducibility and scalability. We choose the IFN-β promoter because it is a primary and direct transcriptional target of IRF3 activation.
-
Objective: To identify compounds that inhibit STING-dependent activation of the IFN-β promoter.
-
Principle: HEK293T cells are engineered to stably express human STING and a luciferase reporter gene under the control of the IFN-β promoter. When STING is activated, the resulting IRF3 nuclear translocation drives luciferase expression, which can be quantified by adding a substrate and measuring luminescence. Inhibitors will reduce the luminescent signal.
-
Materials:
-
HEK293T-hSTING-IFNβ-Luciferase reporter cell line
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Assay plates: white, solid-bottom, 96- or 384-well
-
STING agonist: 2'3'-cGAMP (positive control)
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293T-hSTING-IFNβ-Luc cells into assay plates at a density of 2 x 10⁴ cells/well (for 96-well format) and incubate overnight (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of test compounds in culture media. The final DMSO concentration should be kept constant and low (<0.5%). Add the diluted compounds to the cells and incubate for 1 hour. Include "vehicle only" (DMSO) and "no treatment" controls.
-
STING Activation: Add 2'3'-cGAMP to all wells (except the "no treatment" control) to a final concentration that elicits ~80% of the maximal response (e.g., 10 µg/mL, to be optimized).
-
Incubation: Incubate the plates for 6-8 hours at 37 °C, 5% CO₂.
-
Luminescence Reading: Equilibrate the plate and luciferase reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
-
Trustworthiness (Self-Validation):
-
Positive Control: Wells treated with DMSO + 2'3'-cGAMP should yield a high luminescence signal.
-
Negative Control: Wells treated with DMSO alone should yield a low, basal signal.
-
Z'-factor Calculation: The quality of the assay can be assessed by calculating the Z'-factor from the positive and negative controls. A Z' > 0.5 is considered excellent for HTS.
-
-
Data Analysis:
-
Normalize the data by setting the average signal from the negative control wells to 0% inhibition and the average signal from the positive control wells to 100% inhibition.
-
Calculate the percent inhibition for each test compound concentration.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. "Hits" are typically defined as compounds showing >50% inhibition at a specific screening concentration (e.g., 10 µM).
-
Protocol 2: Measuring Direct Binding Affinity via HTRF Assay
Expertise & Experience: While a reporter assay confirms functional inhibition, it doesn't prove the compound directly interacts with the target protein. A biochemical binding assay is essential to confirm this. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust, solution-based method that measures the displacement of a known ligand, providing direct evidence of competitive binding to the STING protein.[2]
-
Objective: To determine if a compound directly binds to the STING protein and to quantify its binding affinity (IC₅₀).
-
Principle: The assay uses a recombinant STING protein tagged with a terbium (Tb) cryptate (the HTRF donor) and a labeled cGAMP analog (the HTRF acceptor). When the labeled ligand binds to STING, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. A test compound that binds to the same site will displace the labeled ligand, causing a decrease in the FRET signal.
-
Materials:
-
Recombinant human STING protein (e.g., WT or HAQ variant) tagged with Tb
-
Labeled cGAMP (e.g., d2-labeled)
-
Assay buffer
-
Low-volume 384-well assay plates (e.g., white ProxiPlate)
-
Test compounds and unlabeled 2'3'-cGAMP (for control)
-
HTRF-compatible plate reader
-
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of Tb-STING and d2-cGAMP in assay buffer at 2X the final desired concentration. Prepare serial dilutions of the test compound.
-
Assay Assembly: In a 384-well plate, add:
-
5 µL of test compound dilution (or DMSO vehicle/unlabeled cGAMP).
-
5 µL of 2X Tb-STING solution.
-
5 µL of 2X d2-cGAMP solution.
-
-
Incubation: Seal the plate, centrifuge briefly, and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on an HTRF reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
-
Trustworthiness (Self-Validation):
-
High FRET control: Wells with Tb-STING, d2-cGAMP, and DMSO vehicle.
-
Low FRET control: Wells with Tb-STING, d2-cGAMP, and a saturating concentration of unlabeled 2'3'-cGAMP.
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to percent inhibition based on the high and low FRET controls.
-
Plot percent inhibition versus compound concentration and fit the curve to determine the IC₅₀ value.
-
Protocol 3: Assessing Downstream Pathway Inhibition via Western Blot
Expertise & Experience: This assay provides mechanistic insight by directly visualizing the phosphorylation status of key signaling proteins downstream of STING. Observing a reduction in phosphorylated TBK1 (p-TBK1) and IRF3 (p-IRF3) provides strong evidence that the compound is acting on-target and effectively blocking signal transduction. This is a lower-throughput but highly informative assay crucial for lead characterization.[12]
-
Objective: To confirm that hit compounds inhibit the STING-induced phosphorylation of TBK1 and IRF3 in a cellular context.
-
Principle: Cells are pre-treated with the inhibitor and then stimulated to activate the STING pathway. Cell lysates are then collected and analyzed by SDS-PAGE and Western blotting using antibodies specific for the phosphorylated forms of TBK1 and IRF3.
-
Materials:
-
THP-1 or RAW 264.7 cells
-
RPMI-1640 medium with 10% FBS
-
STING agonist (e.g., 2'3'-cGAMP or DMXAA for mouse cells)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[12]
-
Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-STING, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate. The next day, pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
STING Activation: Stimulate the cells with a STING agonist for a predetermined time (e.g., 1-3 hours). Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with 100-200 µL of ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and resolve them on an 8-10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4 °C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using a digital imager.
-
-
Trustworthiness (Self-Validation):
-
Stimulated Control: The DMSO-treated, agonist-stimulated sample should show strong bands for p-TBK1 and p-IRF3.
-
Unstimulated Control: Should show little to no phosphorylation.
-
Loading Control: β-actin or total protein levels (TBK1, IRF3) should be consistent across all lanes to ensure equal protein loading.
-
Protocol 4: Cytotoxicity Assessment
Expertise & Experience: It is imperative to demonstrate that the observed reduction in reporter signal or protein phosphorylation is due to specific inhibition of the STING pathway and not simply because the compound is killing the cells. A cytotoxicity assay should be run in parallel with every functional assay.
-
Objective: To determine the concentration at which a compound induces cell death.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.
-
Methodology:
-
Seed cells and treat with the same concentrations of compound used in the functional assays.
-
Incubate for the same duration as the primary functional assay (e.g., 8 hours).
-
Add the CellTiter-Glo® reagent to the wells.
-
Measure luminescence. A decrease in signal indicates cytotoxicity.
-
-
Data Analysis: Plot cell viability (%) versus compound concentration to determine the CC₅₀ (50% cytotoxic concentration). A good inhibitor should have an IC₅₀ for STING inhibition that is significantly lower than its CC₅₀ (a large therapeutic window).
Section 4: Data Interpretation and Lead Characterization
The data generated from the screening cascade allows for a comprehensive evaluation of the 3,4-dihydroisoquinoline derivatives. Key parameters are summarized to compare compounds and guide structure-activity relationship (SAR) studies.
Table 1: Example Data Summary for a Hypothetical Series of Inhibitors
| Compound ID | Structure Modification | IFN-β Reporter IC₅₀ (nM) [Protocol 1] | STING HTRF IC₅₀ (nM) [Protocol 2] | p-TBK1 Inhibition IC₅₀ (nM) [Protocol 3] | Cell Viability CC₅₀ (µM) [Protocol 4] | Selectivity Index (CC₅₀/IC₅₀) |
| 5a | R = -H | 520 | 850 | 600 | > 20 | > 38 |
| 5b | R = -Cl | 150 | 210 | 180 | > 20 | > 133 |
| 5c | R = -CF₃ | 44 | 65 | 50 | > 20 | > 454 |
| 5d | R = -OCH₃ | 890 | > 1000 | 950 | > 20 | > 22 |
Structure-Activity Relationship (SAR) Insights: From the hypothetical data in Table 1, a clear SAR can be established. The substitution at the 'R' position significantly impacts potency. The parent compound 5a (R=H) has moderate activity. Adding an electron-withdrawing chloro group (5b ) improves potency. The trifluoromethyl group (5c ) provides the most potent inhibition across all assays, highlighting the importance of this substitution for target engagement.[6] Conversely, an electron-donating methoxy group (5d ) is detrimental to activity. All compounds show excellent selectivity, with CC₅₀ values well above their functional IC₅₀s. Compound 5c emerges as the clear lead candidate for further studies.[6]
Mechanism of Action: The strong correlation between the biochemical (HTRF) and cellular (Reporter, Western Blot) IC₅₀ values suggests that these compounds act directly on STING. For the 3,4-dihydroisoquinoline-2(1H)-carboxamide class, the literature suggests a potential covalent mechanism by binding to the transmembrane domain.[6] Further experiments, such as washout studies or mass spectrometry analysis of the STING protein after incubation with the compound, would be required to definitively confirm a covalent binding mode.
Conclusion and Future Directions
The 3,4-dihydroisoquinoline scaffold represents a highly promising starting point for the development of novel STING inhibitors. The protocols detailed in this guide provide a robust framework for identifying, validating, and characterizing such compounds. By systematically progressing hits through a screening cascade that assesses functional inhibition, direct target binding, mechanism of action, and cytotoxicity, researchers can confidently identify lead candidates.
The lead compound, 5c , with its potent, multi-assay confirmed activity and high selectivity index, serves as an excellent candidate for advanced preclinical development.[6] The next critical steps would involve evaluating its pharmacokinetic properties (ADME) and testing its in vivo efficacy in animal models of STING-driven diseases, such as the STING agonist-induced systemic inflammation model or cisplatin-induced acute kidney injury model, where this class has already shown promise.[6]
References
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Gao, P., et al. (2021). Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA. Molecules, 26(23), 7356. [Link]
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Li, Y., et al. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry, 116259. [Link]
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Eurofins Discovery. (n.d.). Targeting STING Pathway and Mediated Enzymes. [Link]
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Gao, P., et al. (2021). Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA. MDPI. [Link]
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Papai, G., et al. (2024). Development of nitroalkene-based inhibitors to target STING-dependent inflammation. Biomedicine & Pharmacotherapy, 174, 116558. [Link]
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Janezic, D., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15793-15811. [Link]
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Wikipedia. (n.d.). cGAS–STING cytosolic DNA sensing pathway. [Link]
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Pépin, G., et al. (2022). Protocol to induce and assess cGAS-STING pathway activation in vitro. STAR Protocols, 3(2), 101371. [Link]
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Lu, X., et al. (2021). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 31, 127702. [Link]
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Chen, Q., et al. (2022). Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases. Protein & Cell, 13(10), 710-730. [Link]
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Wang, S., et al. (2022). Recent advances in the development of STING inhibitors: an updated patent review. Expert Opinion on Therapeutic Patents, 32(10), 1145-1163. [Link]
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Pan, Y., et al. (2022). Potential Therapeutic Value of the STING Inhibitors. Pharmaceuticals, 15(11), 1361. [Link]
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Wang, W., et al. (2022). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 12(45), 29505-29513. [Link]
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Haag, S. M., et al. (2018). A chemical screen identifies small-molecule inhibitors of STING. Nature, 559(7713), 269-273. [Link]
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Bio-Rad. (n.d.). cGAS-STING Signaling Pathway. [Link]
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Li, Y., et al. (2023). Agonists and Inhibitors of the cGAS-STING Pathway. Molecules, 28(14), 5366. [Link]
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Miller, J. M., et al. (2022). Design, synthesis, and structure–activity relationships of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway. Medicinal Chemistry Research, 31(8), 1334-1350. [Link]
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Li, S., et al. (2021). STING inhibitors target the cyclic dinucleotide binding pocket. Proceedings of the National Academy of Sciences, 118(23), e2023933118. [Link]
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Medical's Topic. (2024). cGAS STING Signalling Pathway. [Link]
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Adooq Bioscience. (n.d.). STING pathway | STING inhibitors. [Link]
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Papai, G., et al. (2024). Development of nitroalkene-based inhibitors to target STING-dependent inflammation. Colibri. [Link]
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Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. [Link]
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Janezic, D., et al. (2014). New derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid with free-radical scavenging, D-amino acid oxidase, acetylcholinesterase and butyrylcholinesterase inhibitory activity. PubMed. [Link]
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Wang, C., et al. (2021). Integrative Strategy for Investigating the Interactions between STING and Small-Molecule Ligands. Journal of Medicinal Chemistry, 64(15), 11093-11105. [Link]
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Application Notes & Protocols: A Framework for Investigating 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone for Central Nervous System Drug Discovery
Introduction
The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this and related isoquinoline structures have demonstrated a wide array of activities, including potential as antidepressants, antipsychotics, and histamine H3 receptor antagonists, highlighting their relevance for targeting the central nervous system (CNS).[2][3] This document outlines a comprehensive, multi-phase strategic framework for the systematic evaluation of 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone (hereafter referred to as "Compound X") as a potential candidate for CNS drug discovery.
The protocols herein are designed to guide researchers from initial computational assessment and in vitro screening through to mechanistic elucidation and preliminary in vivo validation. The causality behind each experimental phase is emphasized, providing a logical, self-validating workflow to rigorously assess the therapeutic potential of Compound X and its analogs.
Physicochemical Profile and In Silico Assessment
Before committing to extensive wet-lab experiments, an initial characterization of Compound X's drug-like properties is essential. This begins with an analysis of its fundamental physicochemical characteristics and computational modeling to predict its absorption, distribution, metabolism, and excretion (ADME) properties. This step is critical for early identification of potential liabilities, such as poor solubility or predicted inability to cross the blood-brain barrier (BBB).[4]
Computed Physicochemical Properties of Compound X
| Property | Value | Source |
| Molecular Formula | C11H13NO2 | PubChem |
| Molecular Weight | 191.23 g/mol | PubChem[5] |
| XLogP3 | 0.9 | PubChem[5] |
| Hydrogen Bond Donors | 1 | PubChem[5] |
| Hydrogen Bond Acceptors | 2 | PubChem[5] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[5] |
Protocol 1: In Silico ADME & CNS Penetration Prediction
Rationale: This computational protocol serves as a cost-effective initial screen. By modeling properties like Lipinski's Rule of Five and predicting BBB penetration, we can triage compounds and prioritize those with a higher probability of success. A compound with a low molecular weight (<400 Da) and a low polar surface area is more likely to passively diffuse across the BBB.[6]
Methodology:
-
Obtain the SMILES string for Compound X: CC(=O)N1CCC2=C(C1)C(=CC=C2)O.[5]
-
Utilize computational platforms (e.g., SwissADME, Schrödinger Suite, StarDrop) to predict the following parameters:
-
Lipinski's Rule of Five: Assess oral bioavailability potential.
-
Blood-Brain Barrier (BBB) Permeation: Use predictive models (e.g., BOILED-Egg model, regression-based models) to estimate the likelihood of CNS penetration.
-
PAINS (Pan-Assay Interference Compounds) Filtering: Identify and flag promiscuous moieties that could lead to false positives in subsequent assays.
-
Metabolic Stability: Predict sites of metabolism by cytochrome P450 enzymes.
-
Workflow for Initial Compound Triage
Caption: Initial computational and physicochemical screening workflow.
Phase 1: Foundational In Vitro Cellular Screening
Core Objective: To establish the foundational biological activity profile of Compound X in CNS-relevant cell models. This phase determines if the compound has any effect on neuronal health and establishes a safe concentration range for further testing.
Protocol 2: Neuronal Viability and Cytotoxicity Assessment
Rationale: Establishing the dose-dependent cytotoxicity of a compound is the cornerstone of all subsequent in vitro assays. This protocol determines the concentration range where Compound X is well-tolerated by neuronal cells, allowing for the differentiation between therapeutic effects and toxicity-induced artifacts. Primary cortical neurons or human-derived neuroblastoma cell lines (e.g., SH-SY5Y) are suitable models.
Methodology:
-
Cell Culture: Plate primary neurons or SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere and differentiate.
-
Compound Preparation: Prepare a 2x serial dilution of Compound X in the appropriate vehicle (e.g., DMSO), ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM). Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Treat the cells with the diluted Compound X for a relevant time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls and a positive control for toxicity (e.g., Staurosporine).
-
Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the dose-response curve and calculate the CC50 (50% cytotoxic concentration) using non-linear regression.
Protocol 3: Evaluation of Neuroprotective Properties
Rationale: Many neurodegenerative diseases are characterized by neuronal cell death triggered by oxidative stress or excitotoxicity. This assay investigates whether Compound X can protect neurons from such insults, providing a key indicator of its potential therapeutic utility.[7]
Methodology:
-
Cell Culture: Plate neuronal cells as described in Protocol 2.
-
Pre-treatment: Treat the cells with a range of non-toxic concentrations of Compound X (determined from Protocol 2) for 2-24 hours.
-
Induction of Cellular Stress:
-
Oxidative Stress Model: Add a known oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to the media at a pre-determined toxic concentration.
-
Excitotoxicity Model: Add a high concentration of glutamate to induce excitotoxic cell death.
-
-
Co-incubation: Incubate the cells with both Compound X and the stressor for 24 hours.
-
Controls: Include wells with:
-
Vehicle only (negative control).
-
Stressor only (positive control for toxicity).
-
Compound X only (to confirm no inherent toxicity at the tested concentrations).
-
A known neuroprotective agent (e.g., N-acetylcysteine for oxidative stress) as a positive control for protection.
-
-
Viability Assessment: Measure cell viability using the MTT assay as described previously.
-
Data Analysis: Compare the viability of cells treated with the stressor alone to those co-treated with Compound X. A statistically significant increase in viability indicates a neuroprotective effect.
Workflow for Neuroprotection Assay
Caption: Step-by-step workflow for assessing neuroprotective effects.
Phase 2: Investigating the Mechanism of Action (MoA)
Core Objective: If Compound X demonstrates promising activity in Phase 1, the next logical step is to understand how it works. This phase employs targeted assays to explore potential biological pathways.
Protocol 4: Oxidative Stress Pathway Analysis
Rationale: If Compound X showed neuroprotection against an oxidative stressor, this protocol aims to validate that it acts via an antioxidant mechanism. This is achieved by directly measuring markers of oxidative stress, such as intracellular Reactive Oxygen Species (ROS) and the levels of the critical endogenous antioxidant, reduced glutathione (GSH).[7]
Methodology:
-
Experimental Setup: Follow the same treatment paradigm as the neuroprotection assay (Protocol 3), exposing cells to Compound X and a stressor.
-
ROS Measurement:
-
At the end of the treatment period, load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX).
-
Measure the fluorescence intensity using a microplate reader or flow cytometer. A reduction in fluorescence in the Compound X-treated group compared to the stressor-only group indicates decreased ROS levels.
-
-
Glutathione (GSH) Measurement:
-
Lyse the cells at the end of the treatment period.
-
Use a commercially available GSH assay kit (e.g., based on DTNB/Ellman's reagent) to measure the levels of reduced GSH in the cell lysates.
-
An increase in the GSH/GSSG ratio in Compound X-treated cells suggests the compound either boosts GSH synthesis or prevents its depletion.
-
-
Data Analysis: Normalize all readouts to the vehicle control and perform statistical analysis to compare treated groups against the stressor-only group.
Hypothetical Antioxidant Signaling Pathway
Caption: Hypothesized Nrf2-mediated antioxidant pathway for Compound X.
Phase 3: Assessment of Blood-Brain Barrier Permeability
Core Objective: To determine if Compound X can cross the BBB, a non-negotiable requirement for any CNS-targeted therapeutic. Poor BBB penetration is a primary cause of failure for CNS drug candidates.[8]
Protocol 5: In Vitro BBB Transwell Assay
Rationale: The Transwell assay is a widely accepted in vitro model that mimics the cellular barrier of the BBB.[9] It provides a quantitative measure of a compound's ability to cross from a blood-side (apical) compartment to a brain-side (basolateral) compartment. Measuring the Transendothelial Electrical Resistance (TEER) is crucial for confirming the integrity of the cellular barrier.[8]
Methodology:
-
Model Setup:
-
Culture human Brain Microvascular Endothelial Cells (BMECs) on the apical side of a porous Transwell insert.
-
For a more advanced model, co-culture astrocytes and/or pericytes on the basolateral side of the membrane or in the lower chamber.[9]
-
Allow the cells to form a confluent monolayer with tight junctions.
-
-
Barrier Integrity Check:
-
Monitor the formation of the barrier by measuring the TEER daily using a volt-ohm meter.
-
The assay should only proceed once the TEER values have reached a stable and high resistance (e.g., >150 Ω x cm²), indicating a tight barrier.[8]
-
-
Permeability Experiment:
-
Add Compound X at a known concentration (e.g., 10 µM) to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Include control compounds: a high-permeability control (e.g., Propranolol) and a low-permeability control (e.g., Atenolol).
-
-
Quantification:
-
Analyze the concentration of Compound X in the collected samples using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Interpretation of Papp Values
| Papp Value (x 10⁻⁶ cm/s) | Predicted In Vivo Brain Penetration |
| > 20 | High |
| 2 - 20 | Medium |
| < 2 | Low |
Diagram of the In Vitro Transwell BBB Model
Caption: A co-culture Transwell model for assessing BBB permeability.
Phase 4: Preliminary In Vivo Validation
Core Objective: To translate promising in vitro findings into a relevant animal model. This phase assesses the compound's real-world pharmacokinetic profile and provides the first evidence of efficacy in a complex biological system. In vivo studies are the gold standard for screening drug candidates.[10]
Protocol 6: Rodent Pharmacokinetic (PK) and Brain Penetration
Rationale: This study confirms the in vitro BBB prediction and determines key PK parameters (e.g., half-life, exposure). The brain-to-plasma concentration ratio is a critical parameter that validates CNS target engagement.
Methodology:
-
Animal Dosing: Administer Compound X to a cohort of rodents (e.g., Sprague-Dawley rats) via a relevant route (e.g., intravenous for initial assessment, oral for therapeutic potential).
-
Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples and, at terminal time points, perfuse and harvest the brain.[11]
-
Sample Processing: Separate plasma from blood. Homogenize brain tissue.
-
Bioanalysis: Extract Compound X from plasma and brain homogenates and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot plasma and brain concentration vs. time curves.
-
Use software like Phoenix WinNonlin to calculate key PK parameters (AUC, Cmax, T½).
-
Calculate the brain-to-plasma ratio (Kp) at each time point to quantify brain penetration.
-
Protocol 7: Efficacy in a CNS Disease Model
Rationale: The final step in this preclinical evaluation is to test whether Compound X demonstrates a therapeutic effect in an animal model that recapitulates aspects of a human CNS disorder. The choice of model should be directly informed by the in vitro MoA data. For example, if Compound X was found to be neuroprotective against oxidative stress, a model of Parkinson's disease (e.g., MPTP or 6-OHDA induced) or ischemic stroke would be appropriate.[12][13]
Methodology (Example: MPTP Mouse Model of Parkinson's Disease):
-
Model Induction: Administer the neurotoxin MPTP to mice to induce selective degeneration of dopaminergic neurons in the substantia nigra, mimicking Parkinson's disease pathology.
-
Treatment Regimen: Administer Compound X to a group of MPTP-lesioned mice over a set period (e.g., daily for 7-14 days). Include a vehicle-treated MPTP group and a saline-only control group.
-
Behavioral Assessment:
-
Perform motor function tests (e.g., Rotarod, cylinder test) to assess any functional recovery in the Compound X-treated group compared to the vehicle group.
-
-
Post-Mortem Analysis:
-
At the end of the study, euthanize the animals and harvest the brains.
-
Immunohistochemistry: Stain brain sections for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons. A higher number of TH-positive neurons in the treated group indicates neuroprotection.
-
Neurochemical Analysis: Use HPLC to measure levels of dopamine and its metabolites in the striatum to assess functional recovery of the dopaminergic system.
-
Summary of the Evaluation Cascade
This structured application guide provides a robust framework for the comprehensive evaluation of this compound. By progressing logically from in silico predictions to in vivo proof-of-concept, this workflow ensures that resources are directed toward a compound with validated biological activity, a plausible mechanism of action, and the critical ability to reach its target in the central nervous system.
| Phase | Key Assays | Primary Objective | Go/No-Go Question |
| 0 | In Silico ADME/Tox, Solubility | Predict drug-like properties | Does the compound have a favorable predicted profile? |
| 1 | Cytotoxicity, Neuroprotection | Establish biological activity & safety window | Does the compound show relevant activity at non-toxic doses? |
| 2 | ROS/GSH Assays, Target Screening | Elucidate the mechanism of action | Can a plausible MoA be identified? |
| 3 | In Vitro BBB Transwell Assay | Quantify CNS penetrability | Does the compound have sufficient predicted BBB permeability? |
| 4 | Rodent PK, In Vivo Efficacy Model | Validate findings in a living system | Does the compound reach the brain and show a therapeutic effect? |
References
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National Center for Biotechnology Information (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PubMed. Available from: [Link]
-
MDPI (2023). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. MDPI. Available from: [Link]
-
European Pharmaceutical Review (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Available from: [Link]
-
National Center for Biotechnology Information (2012). 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. PubMed. Available from: [Link]
-
SAGE Journals (n.d.). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. SAGE Journals. Available from: [Link]
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National Center for Biotechnology Information (n.d.). Analytical and Biological Methods for Probing the Blood-Brain Barrier. PubMed Central. Available from: [Link]
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Tempo Bioscience (2022). In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience. Available from: [Link]
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Royal Society of Chemistry (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. Available from: [Link]
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MDPI (2023). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. MDPI. Available from: [Link]
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Frontiers (2023). Neuroprotective effects of crude extracts, compounds, and isolated molecules obtained from plants in the central nervous system injuries: a systematic review. Frontiers. Available from: [Link]
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MDPI (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. Available from: [Link]
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MDPI (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. Available from: [Link]
-
ACS Publications (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega. Available from: [Link]
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Neuromics (n.d.). Blood Brain Barrier Permeability Assay Background. Neuromics. Available from: [Link]
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National Center for Biotechnology Information (2014). Animal models of CNS disorders. PubMed. Available from: [Link]
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National Center for Biotechnology Information (2013). Quantitative imaging assessment of blood-brain barrier permeability in humans. PubMed Central. Available from: [Link]
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ResearchGate (n.d.). Methodological approach to evaluating the neuroprotective effects of potential drugs. ResearchGate. Available from: [Link]
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Royal Society of Chemistry (n.d.). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Publishing. Available from: [Link]
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ResearchGate (2021). Methods used for the measurement of blood-brain barrier integrity. ResearchGate. Available from: [Link]
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Creative Biolabs (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs. Available from: [Link]
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Organic Chemistry Portal (n.d.). Synthesis of 3,4-dihydroisoquinolines. Organic Chemistry Portal. Available from: [Link]
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Dove Press (2024). Advances and Therapeutic Potential of Anthraquinone Compounds in Neurodegenerative Diseases: A Comprehensive Review. Dove Medical Press. Available from: [Link]
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National Center for Biotechnology Information (n.d.). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. PubMed Central. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Bischler-Napieralski Reaction Optimization
Welcome to the technical support center for the Bischler-Napieralski reaction. As a cornerstone in the synthesis of dihydroisoquinolines and related heterocyclic scaffolds, this reaction is pivotal in pharmaceutical and natural product chemistry.[1][2][3] However, its success is highly sensitive to substrate electronics, reaction conditions, and reagent choice. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice, optimization protocols, and the causal logic behind these experimental choices to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Bischler-Napieralski reaction and how does it influence yield?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that transforms β-arylethylamides into 3,4-dihydroisoquinolines.[4][5][6] The process is driven by a strong dehydrating Lewis acid (a "condensing agent"). The reaction typically proceeds through a highly electrophilic nitrilium ion intermediate.[4][7] This intermediate is then attacked by the electron-rich aromatic ring to form the cyclized product.
Causality: The yield is critically dependent on two factors stemming from this mechanism:
-
Nucleophilicity of the Arene: The aromatic ring must be electron-rich enough to attack the electrophilic nitrilium ion. The presence of electron-donating groups (EDGs) like alkoxy or alkyl groups on the ring is often essential for high yields.[5][7]
-
Stability of the Intermediate: The stability of the nitrilium ion is a double-edged sword. While its formation is necessary, it can also undergo a competing side reaction known as a retro-Ritter reaction, which leads to a non-cyclized styrene byproduct, thereby reducing the yield.[5][8]
Q2: What are the standard dehydrating agents, and how do I choose the right one?
Choosing the correct dehydrating agent is the most critical experimental parameter. The choice depends on the reactivity of your specific β-arylethylamide substrate.
-
Phosphorus oxychloride (POCl₃): The most widely used, classical reagent. It is effective for many substrates, especially those with activated aromatic rings.[1][4]
-
Phosphorus pentoxide (P₂O₅): A stronger dehydrating agent. It is often used in refluxing POCl₃ for substrates with electron-withdrawing groups (EWGs) or otherwise deactivated aromatic rings that fail to cyclize under milder conditions.[4][5]
-
Polyphosphoric Acid (PPA): A viscous, strong acid and dehydrating agent that can serve as both catalyst and solvent.[4][9][10] It is effective but can require high temperatures.
-
Trifluoromethanesulfonic Anhydride (Tf₂O): A highly reactive reagent used for modern, milder protocols. In the presence of a non-nucleophilic base like 2-chloropyridine, it allows the reaction to proceed at much lower temperatures (e.g., -78 °C to room temperature), which is ideal for sensitive or chiral substrates.[2]
Q3: My starting material has an electron-withdrawing group on the aromatic ring. Why is the reaction failing?
The reaction is an electrophilic aromatic substitution. An electron-withdrawing group (e.g., nitro, cyano, trifluoromethyl) deactivates the aromatic ring, making it a poor nucleophile.[2] This significantly slows down or completely inhibits the key cyclization step where the ring attacks the electrophilic intermediate. For these challenging substrates, harsher conditions, such as refluxing in a mixture of POCl₃ and P₂O₅, are often required, though yields may still be low.[5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a problem-solution format, explaining the underlying chemical principles.
Problem 1: Low to No Product Yield
Your reaction yields are minimal, or you only recover the starting material.
Logical Troubleshooting Flow
Caption: Troubleshooting flowchart for low yield.
Possible Cause & Solution Matrix
| Potential Cause | Scientific Explanation | Recommended Solution |
| Insufficient Arene Nucleophilicity | The aromatic ring has neutral or electron-withdrawing substituents, making it unable to perform the electrophilic substitution. | For deactivated substrates, use a more potent dehydrating system like P₂O₅ in refluxing POCl₃.[4][5] If this fails, substrate redesign may be necessary. |
| Inadequate Reaction Temperature | The activation energy for the cyclization is not being met. This is common with less activated substrates. | Classical methods often require heat. Refluxing in a higher boiling solvent like toluene or xylene can improve yields.[8] Microwave-assisted protocols can also dramatically reduce reaction times and increase yields.[11][12][13] |
| Reagent Decomposition | The dehydrating agent (especially POCl₃) can degrade with exposure to atmospheric moisture over time. | Always use freshly distilled or a newly opened bottle of the dehydrating agent. Ensure the reaction is set up under strictly anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). |
| Substrate Degradation | The substrate is sensitive to the harsh acidic conditions and high temperatures of classical protocols, leading to decomposition instead of cyclization. | Switch to a milder, low-temperature protocol. The Movassaghi method using Tf₂O and 2-chloropyridine is highly effective for sensitive substrates.[2] |
Problem 2: Significant Styrene Byproduct Formation
You observe a major byproduct corresponding to the elimination of the amide group, forming a styrene derivative.
Mechanism of Side Reaction
This is a classic failure mode of the Bischler-Napieralski reaction, proceeding through a retro-Ritter reaction . The key nitrilium ion intermediate, instead of being attacked by the arene, fragments to form a stable carbocation and a nitrile. The carbocation then eliminates a proton to form the styrene.[8]
Caption: Competing reaction pathways from the key intermediate.
Solutions:
-
Shift the Equilibrium: The retro-Ritter reaction is an equilibrium. By Le Châtelier's principle, you can suppress it by using the corresponding nitrile (e.g., acetonitrile if R' is methyl) as the reaction solvent. This pushes the equilibrium away from fragmentation.[5][8]
-
Avoid the Intermediate: A more robust solution is to modify the reaction to avoid the formation of a freely dissociating nitrilium ion. The Larsen procedure uses oxalyl chloride to generate an N-acyliminium intermediate, which is less prone to fragmentation and cleanly cyclizes.[8][14]
Problem 3: Product Oxidation or Racemization
The desired 3,4-dihydroisoquinoline is either partially oxidized to the fully aromatic isoquinoline, or a chiral center in your molecule is racemized.
Scientific Explanation:
-
Oxidation: Electron-rich dihydroisoquinolines and especially dihydro-β-carbolines can be sensitive to oxidation.[2] Excess dehydrating agent, particularly Tf₂O, or exposure to air during workup at high temperatures can promote this aromatization.
-
Racemization: The strongly acidic and high-temperature conditions of classical protocols can lead to the loss of stereochemical integrity at sensitive positions, particularly α to the newly formed C=N bond.
Solutions:
-
Employ Mild Conditions: This is the most effective solution for both problems. The Movassaghi protocol (Tf₂O, 2-chloropyridine, -78 °C to 23 °C) was specifically developed to handle sensitive and optically active substrates, showing significantly reduced oxidation and epimerization compared to other methods.[2]
-
Stoichiometric Control: Carefully control the stoichiometry of the activating agent. Using a large excess of Tf₂O, for instance, has been shown to increase the rate of oxidation.[2]
-
Inert Atmosphere Workup: If oxidation is a persistent issue, ensure the reaction workup is performed under an inert atmosphere until the product is isolated and purified.
Optimization Strategies & Data
Proactively improving yield requires matching the reaction conditions to the substrate's electronic properties.
Comparative Table of Dehydrating Agents
| Reagent System | Typical Conditions | Best For | Advantages | Disadvantages |
| POCl₃ | Reflux in Toluene, Acetonitrile, or neat | Standard, activated substrates | Inexpensive, widely available, effective for many systems.[4] | High temperatures, harsh acidity, can fail for sensitive or deactivated substrates.[1] |
| P₂O₅ / POCl₃ | Refluxing POCl₃ | Deactivated substrates (EWG-substituted) | Very powerful dehydrating conditions, can force difficult cyclizations.[4][5] | Extremely harsh, low functional group tolerance, often gives low yields. |
| PPA | 100-150 °C, neat | Activated substrates | Acts as both solvent and catalyst. | High viscosity, difficult to stir, requires high temperatures.[9] |
| Tf₂O / 2-ClPyr | CH₂Cl₂, -78 °C to 23 °C | Sensitive, chiral, or deactivated substrates | Very mild, low temperature, high yields, preserves stereochemistry, broad scope.[2] | Expensive reagent, requires strictly anhydrous conditions. |
| Oxalyl Chloride / FeCl₃ | CH₂Cl₂, reflux | Substrates prone to retro-Ritter reaction | Specifically avoids the styrene side product formation.[14] | Multi-step procedure (adduct formation then removal). |
Experimental Protocols
Protocol 1: Classical Bischler-Napieralski Cyclization using POCl₃
This protocol is suitable for a standard, electron-rich phenethylamide.
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the β-arylethylamide (1.0 eq).
-
Solvent Addition: Add anhydrous toluene or acetonitrile (approx. 0.2 M concentration).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), carefully add phosphorus oxychloride (POCl₃, 2.0 - 4.0 eq) dropwise at room temperature. The reaction may be exothermic.
-
Reaction: Heat the mixture to reflux (80-110 °C, depending on solvent) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is basic (>9).
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Mild Bischler-Napieralski Cyclization using Tf₂O (Movassaghi Method)
This protocol is ideal for sensitive, functionalized, or chiral substrates.[2]
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of the β-arylethylamide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M).
-
Amine Base: Add 2-chloropyridine (1.5 eq).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise via syringe over 5 minutes. The solution may change color.
-
Reaction: Stir the reaction at -78 °C for 20 minutes, then allow it to warm to room temperature (23 °C) and stir for 1-3 hours. Monitor by TLC or LC-MS. For stubborn substrates, gentle heating (40 °C) or microwave irradiation can be applied.[2]
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous phase twice with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Heravi, M. M., et al. (2014). Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Isoquinolines: Synthesis, Reactions and Applications. ResearchGate. Retrieved from [Link]
-
Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Larsen, R. D., et al. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034–6038. Available at: [Link]
-
Cornils, B. (2020). Bischler‐Napieralski reaction. ResearchGate. Retrieved from [Link]
-
All About Chemistry. (2021). Bischler–Napieralski Reaction. YouTube. Retrieved from [Link]
-
Heravi, M. M., & Nazari, N. (2015). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Current Organic Chemistry, 19(24). ResearchGate. Retrieved from [Link]
-
Varma, R. S. (2007). Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. Journal of Heterocyclic Chemistry, 36(6). Taylor & Francis Online. Retrieved from [Link]
-
Request PDF. (n.d.). Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Polyphosphoric Acid in The Bischler-Napieralski Reaction. Retrieved from [Link]
-
Pathak, U., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC Advances. Available at: [Link]
-
MDPI. (2022). Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. Retrieved from [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. Retrieved from [Link]
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- 2. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Welcome to the technical support resource for the purification of 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the successful isolation of this key synthetic intermediate.
Understanding the Molecule and Potential Impurities
This compound is a substituted tetrahydroisoquinoline containing both a phenolic hydroxyl group and a tertiary amide. Its purification can be challenging due to its polarity and potential for hydrogen bonding. A common synthetic route to this and similar structures is the Bischler-Napieralski reaction, followed by reduction and N-acetylation.[1][2][3][4] Understanding this pathway is critical for anticipating potential impurities.
Diagram of a Plausible Synthetic Pathway and Potential Impurities
Caption: Plausible synthesis of the target compound and potential impurities.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue. What is the likely cause and how should I proceed?
A1: A dark, oily crude product often indicates the presence of polymeric byproducts or colored impurities, which can arise from overheating during the Bischler-Napieralski reaction or subsequent steps.[4]
-
Initial Workup: Before attempting more advanced purification, perform a liquid-liquid extraction. Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities and any remaining acidic reagents. Follow with a water wash and then a brine wash to remove residual water. Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating is crucial.
-
Decolorization: If the color persists, you can try treating the solution with activated charcoal. However, be aware that this may lead to some loss of your target compound.
Q2: What is the best initial approach for purifying this compound?
A2: For a crystalline solid, recrystallization is often the most efficient first-line purification technique.[5] If the product is an oil or if recrystallization fails to remove closely related impurities, column chromatography is the next logical step.
Q3: Which solvent system should I use for recrystallization?
A3: The ideal recrystallization solvent will dissolve your compound when hot but not at room temperature.[6] Given the phenolic and amide functionalities, a moderately polar solvent or a binary solvent mixture is a good starting point.
| Solvent System | Rationale & Comments |
| Ethanol/Water | The compound is likely soluble in hot ethanol. Water can be added dropwise to the hot solution until turbidity is observed, then a small amount of ethanol is added to redissolve the solid. Slow cooling should induce crystallization. |
| Ethyl Acetate/Hexane | Dissolve the compound in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. |
| Acetone | Acetone can be a good solvent for amides.[5] Its volatility allows for easy removal after filtration. |
| Isopropanol | Similar to ethanol, but its lower volatility can sometimes promote the growth of larger crystals. |
Q4: I'm seeing multiple spots on my TLC plate that are close together. How can I improve the separation for column chromatography?
A4: Optimizing your Thin Layer Chromatography (TLC) is essential before committing to a column.
-
Solvent System Screening: Test a variety of solvent systems with different polarities. Good starting points include gradients of ethyl acetate in hexane or methanol in dichloromethane.
-
Additive for Tailing: The phenolic hydroxyl and the amide nitrogen can interact with the silica gel, causing tailing. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to your mobile phase can help to mitigate this.
Troubleshooting Guides
Guide 1: Column Chromatography
Issue: Poor separation of the target compound from a closely eluting impurity.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | 1. Re-evaluate TLC: Re-screen solvent systems. If a hexane/ethyl acetate system is not providing adequate separation, try a dichloromethane/methanol system. 2. Use a Ternary Mixture: Sometimes, adding a third solvent can improve selectivity. For example, a small percentage of acetone in a hexane/ethyl acetate mixture. |
| Column Overloading | 1. Reduce Sample Load: A general rule is to load no more than 1-5% of the silica gel mass. 2. Use a Larger Column: If you need to purify a large amount of material, increase the diameter of your column. |
| Improper Column Packing | Ensure your column is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and poor separation. |
| Co-elution of Isomers | Positional isomers (e.g., 6-hydroxy vs. 8-hydroxy) can be very difficult to separate. Consider preparative HPLC for such challenging separations.[7] |
Workflow for Optimizing Column Chromatography
Caption: Decision workflow for column chromatography optimization.
Guide 2: Recrystallization
Issue: The compound "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Steps |
| Solution is too Saturated | Add a small amount of the hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool more slowly. |
| Cooling is too Rapid | Insulate the flask to slow down the cooling process. A Dewar flask or a beaker of warm water can be used. |
| Presence of Impurities | Oiling out can be caused by impurities that depress the melting point. Try purifying a small portion by column chromatography first to obtain seed crystals. |
| Inappropriate Solvent | The solvent may be too good at dissolving the compound even at low temperatures. Try a different solvent system where the compound has lower solubility at room temperature. |
Issue: No crystals form upon cooling.
| Possible Cause | Troubleshooting Steps |
| Solution is too Dilute | Gently heat the solution to evaporate some of the solvent and increase the concentration. Allow to cool again. |
| Lack of Nucleation Sites | 1. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. 2. Add Seed Crystals: If you have a small amount of pure product, add a tiny crystal to induce crystallization. |
| Compound is an Oil | If the compound has a low melting point, it may not crystallize at room temperature. Try cooling the solution in an ice bath or even a freezer. |
Advanced Purification: Preparative HPLC
For very challenging separations, such as removing closely related isomers, or for achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[8]
Recommended Starting Conditions for Preparative HPLC
| Parameter | Recommendation | Rationale |
| Column | C18 or Phenyl-Hexyl | C18 provides good retention for moderately polar compounds. A Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds through π-π interactions.[9] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or Trifluoroacetic Acid | The organic modifier and its gradient will be the primary means of controlling retention. The acidic modifier helps to protonate the phenolic hydroxyl and any basic nitrogens, leading to sharper peaks. |
| Detection | UV at a wavelength where the compound has strong absorbance (e.g., around 280 nm, typical for aromatic systems). | |
| Gradient | Start with a broad scouting gradient (e.g., 10-90% organic solvent over 20-30 minutes) to determine the approximate elution time. Then, optimize the gradient around that time for better resolution. |
Method Development Workflow for Preparative HPLC
Caption: A systematic approach to developing a preparative HPLC method.
Final Confirmation of Purity
Regardless of the purification method used, the purity of the final product should be confirmed by appropriate analytical techniques, such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.
-
LC-MS: To confirm the mass of the compound and assess purity.
-
Melting Point: A sharp melting point is indicative of high purity.
By following these guidelines and troubleshooting steps, researchers can develop a robust and efficient strategy for the purification of this compound.
References
-
Ahmed Asif, M. M. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. [Link]
-
The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]
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Centurion University. Synthesis of isoquinolines. [Link]
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ResearchGate. (2020). What is the best technique for amide purification?. [Link]
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ResearchGate. (2020). What is the best technique for amide purification?. [Link]
- Google Patents. (1949). Quinoline compounds and process of making same.
-
Compound Interest. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
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Synthesis of N-Acetyl-1,3-dimethyltetrahydroisoquinolines by Intramolecular Amidomercuration: Stereochemical Aspects. Arkivoc. [Link]
-
Restek. (2021). The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers. [Link]
-
Kromasil. Basic methodology for method development in preparative HPLC. [Link]
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Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
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Zeochem. (2021). Purification of ∆9-THC by preparative HPLC using ZEOsphere Silica Gel. [Link]
-
ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. [Link]
-
Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?. [Link]
-
Wikipedia. Isoquinoline. [Link]
-
Rein, K. S., & Gawley, R. E. (1991). Analysis of (.alpha.-hydroxybenzyl)tetrahydroisoquinoline stereoisomers by Pirkle column HPLC: correlation of absolute configuration with order of elution. The Journal of Organic Chemistry. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
Pragolab. Preparative HPLC columns. [Link]
-
Roche, S. P., & Fazal, A. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]
-
ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone?. [Link]
-
Reddy, R. P., & Padwa, A. (2008). Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine. Organic Letters. [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Link]
-
University of Rochester. Solvents for Recrystallization. [Link]
-
Larraufie, M.-H., et al. (2014). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. The Journal of Organic Chemistry. [Link]
-
Roche, S. P., & Fazal, A. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]
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Technical Support Center: Solubility Enhancement for 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone
Prepared by: Senior Application Scientist, Advanced Assay Support
Welcome to the technical support guide for 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address solubility challenges encountered during the preparation of this compound for biological assays. Our goal is to equip you with the foundational knowledge and practical steps to ensure consistent and reliable experimental results.
Compound Profile: Understanding the Molecule
Before troubleshooting, it's crucial to understand the physicochemical properties of this compound. These properties dictate its solubility behavior.
The molecule possesses both a hydrogen bond donor (the phenolic hydroxyl group) and two hydrogen bond acceptors (the hydroxyl and acetyl oxygens), as well as a moderately lipophilic core.[1] Its predicted XLogP3 value of 0.9 suggests it is not excessively greasy, but its planar aromatic structure can lead to poor aqueous solubility.[1] The presence of an ionizable phenolic group (weakly acidic) and a tertiary amine (weakly basic) means its solubility will be highly dependent on pH.[2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 191.23 g/mol | PubChem[1] |
| XLogP3 (Lipophilicity) | 0.9 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues researchers face with this compound.
Q1: My compound precipitated immediately after I added my DMSO stock to the aqueous assay buffer. What happened?
A: This is a classic sign of a compound "crashing out" of solution. It occurs when the concentration of the compound in the final aqueous buffer exceeds its maximum solubility in that medium. The DMSO keeps it dissolved in the concentrated stock, but upon high dilution into a buffer where it is less soluble, it can no longer stay in solution and precipitates.[3] To resolve this, you should either decrease the final concentration of the compound or increase the percentage of co-solvent, being mindful of solvent toxicity in your assay.[4]
Q2: What is the best solvent to use for my initial stock solution?
A: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating high-concentration stock solutions of moderately lipophilic compounds.[5][6] It is a powerful, water-miscible organic solvent. For this specific compound, start by preparing a 10-50 mM stock solution in 100% DMSO. Always ensure the compound is fully dissolved before making further dilutions.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A: The tolerance for DMSO is cell-line dependent. However, a widely accepted general limit is 0.5% (v/v) in the final culture medium.[7] Many sensitive cell lines may show stress or differentiation at concentrations as low as 0.1%. It is critical to run a vehicle control (medium with the same final DMSO concentration but without your compound) to ensure the observed effects are from your compound and not the solvent.[8][9]
Q4: Can I heat the solution to get my compound to dissolve?
A: Gentle warming (e.g., to 37°C) can be an effective way to aid dissolution, especially for kinetically slow-to-dissolve compounds. However, be cautious. Prolonged or excessive heat can degrade the compound. Always check the compound's stability information if available. Use this method to get the compound into the initial stock solution, but ensure it remains in solution after cooling to room temperature before use.
Q5: My compound seems to dissolve at high pH but not low pH. Why?
A: This behavior is expected due to the compound's structure. The phenolic hydroxyl group (-OH) is weakly acidic. At a high pH (e.g., pH > 10), this group will be deprotonated to form a negatively charged phenoxide ion. This charged species is significantly more polar and thus more water-soluble.[2][10] Conversely, at low pH, the tertiary amine in the ring may become protonated, which could also increase solubility. The lowest solubility is often observed near the molecule's isoelectric point.[11]
Systematic Workflow for Solubility Enhancement
For a systematic approach to optimizing solubility, follow the decision-making workflow below. This process is designed to move from the simplest and most common techniques to more advanced strategies, saving time and resources.
Caption: Decision workflow for solubilizing the compound.
In-Depth Troubleshooting and Solubilization Strategies
If the standard DMSO stock dilution method fails, more advanced strategies are required.
Strategy 1: pH Adjustment
Causality: The compound's ionizable groups make its net charge, and therefore its aqueous solubility, highly sensitive to pH. By shifting the pH of the assay buffer away from the compound's isoelectric point, you can increase the population of charged, more soluble molecules.[2][12]
-
At High pH (e.g., 8.0 - 10.0): The phenolic hydroxyl group deprotonates, creating a negative charge and increasing solubility.
-
At Low pH (e.g., 4.0 - 6.0): The tertiary amine may become protonated, creating a positive charge and increasing solubility.
Considerations:
-
Assay Compatibility: Ensure your biological system (cells, enzymes, antibodies) is stable and functional at the adjusted pH.
-
Buffer Capacity: Your chosen buffer must have the capacity to maintain the target pH after the addition of the compound stock.
Experimental Protocol: See Protocol A: Kinetic Solubility Profiling by pH .
Strategy 2: Use of Solubilizing Excipients (Cyclodextrins)
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex."[14] This complex has a much higher aqueous solubility due to the hydrophilic outer surface of the cyclodextrin.[13][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture due to its high water solubility and low toxicity.[7]
Considerations:
-
Cholesterol Depletion: At high concentrations, cyclodextrins can extract cholesterol from cell membranes, which can be cytotoxic or induce unintended biological effects.[15]
-
Binding Competition: If your assay involves a target that binds to a hydrophobic pocket, the cyclodextrin could potentially interfere with the compound-target interaction.
Experimental Protocol: See Protocol B: Solubilization using HP-β-CD .
Caption: Mechanism of cyclodextrin-mediated solubilization.
Detailed Experimental Protocols
Protocol A: Kinetic Solubility Profiling by pH
This protocol helps determine the optimal pH for solubilizing the compound in your assay buffer.
Materials:
-
This compound
-
100% DMSO
-
A set of buffers covering a range of pH values (e.g., pH 4.0, 6.0, 7.4, 8.0, 10.0)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or light scatter
Methodology:
-
Prepare a Concentrated Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO.[16][17] Ensure it is fully dissolved.
-
Set up the Plate: Add 198 µL of each buffer into different wells of the 96-well plate. Create at least three replicate wells for each pH value.
-
Add the Compound: Add 2 µL of the 10 mM DMSO stock solution to each well. This creates a 1:100 dilution, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Mix and Incubate: Mix the plate thoroughly on a plate shaker for 5 minutes. Let the plate incubate at room temperature for 1-2 hours.
-
Measure Turbidity: Measure the optical density (OD) of the plate at a wavelength where the compound does not absorb (e.g., 600-650 nm). An increase in OD indicates light scattering from precipitated particles.
-
Analysis: The pH buffers that show the lowest OD readings are the ones in which the compound is most soluble at that concentration. Choose the most favorable pH that is also compatible with your assay.
Protocol B: Solubilization using HP-β-CD
This protocol details how to prepare a compound solution using HP-β-cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Your chosen aqueous assay buffer (e.g., PBS or cell culture medium)
-
Vortex mixer and/or sonicator
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your assay buffer. This will be your primary solvent vehicle. Warm the solution slightly (to 37°C) if needed to fully dissolve the cyclodextrin.
-
Weigh the Compound: Directly weigh the solid compound into a sterile microcentrifuge tube.
-
Add Cyclodextrin Solution: Add the appropriate volume of the 10% HP-β-CD solution to the solid compound to achieve your desired final concentration.
-
Facilitate Complexation: Vortex the mixture vigorously for 15-30 minutes. If the compound is not fully dissolved, place the tube in a bath sonicator for 10-15 minute intervals until the solution is clear.
-
Sterile Filtration: Once fully dissolved, sterile filter the final solution through a 0.22 µm syringe filter to remove any potential aggregates or undissolved microparticles.
-
Assay Use: This solution can now be used directly in your assay or serially diluted using the same 10% HP-β-CD solution as the diluent to maintain a constant vehicle composition. Remember to include a vehicle control (10% HP-β-CD solution without the compound) in your experiment.
References
-
Anonymous. (2022). How to tackle compound solubility issue. Reddit. [Link]
-
Various Authors. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. [Link]
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PubChem. This compound. PubChem. [Link]
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PubChem. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. PubChem. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Vimalson D.C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
-
Chemistry LibreTexts. (2021). Preparing Solutions. Chemistry LibreTexts. [Link]
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Various Authors. (2023). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. National Institutes of Health. [Link]
-
ResearchGate. (2021). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Kildegaard, K. F., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health. [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Biotage. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
-
University of Alberta. (2023). Solubility of Organic Compounds. University of Alberta. [Link]
-
MDPI. Special Issue : Cyclodextrins in Drug Formulation and Delivery. MDPI. [Link]
-
Various Authors. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Institutes of Health. [Link]
-
Various Authors. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. [Link]
-
PubChem. 3,4-dihydroisoquinolin-1(2H)-one. PubChem. [Link]
-
ResearchGate. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]
-
Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University. [Link]
-
Various Authors. (2024). Exploring Cyclodextrin-Based MOFs for Drug Delivery: Synthesis, Applications, and Future Perspectives. American Chemical Society. [Link]
-
Springer. (2023). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Springer. [Link]
-
BioAssay Systems. Troubleshooting. BioAssay Systems. [Link]
- Google Patents. (2016). Process for improving the solubility of cell culture media.
-
Chad's Prep. (2022). 17.6 pH Effects on Solubility. YouTube. [Link]
-
Various Authors. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Institutes of Health. [Link]
-
International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. IJMSDR. [Link]
-
MITCHELL LAB. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. MIT. [Link]
-
Anonymous. PREPARING SOLUTIONS AND MAKING DILUTIONS. Unknown Source. [Link]
-
MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]
-
Various Authors. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Institutes of Health. [Link]
-
ResearchGate. (2018). Drug stock solutions best practices?. ResearchGate. [Link]
-
Various Authors. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health. [Link]
-
Various Authors. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Institutes of Health. [Link]
-
Quora. (2016). What is the relationship between solubility and pH?. Quora. [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
ResearchGate. (2022). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
BioNetwork. (2021). Lab Skills: Preparing Stock Solutions. YouTube. [Link]
-
PubChem. 1-(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one. PubChem. [Link]
-
Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate, Inc. [Link]
-
ResearchGate. (2004). DMSO solubility and bioscreening. ResearchGate. [Link]
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Technical Support Center: Method Refinement for Quantitative Analysis of 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone
Welcome to the dedicated support center for the quantitative analysis of 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during its analysis. Our focus is on providing practical, experience-driven advice to ensure the integrity and accuracy of your experimental results.
Section 1: Foundational Analytical Method
A robust and reliable analytical method is the cornerstone of accurate quantification. Based on the chemical properties of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection is recommended as a primary analytical technique. For higher sensitivity and selectivity, particularly in complex matrices, this can be coupled with mass spectrometry (LC-MS/MS).
Recommended HPLC-UV Method Parameters
This method is a well-established starting point and may require optimization based on your specific instrumentation and sample matrix.
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the isoquinoline core. A column from a reputable vendor with low silanol activity is crucial to minimize peak tailing. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier is critical to protonate the basic nitrogen in the isoquinoline ring, which significantly improves peak shape by preventing interaction with residual silanols on the silica backbone of the column.[1][2] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and low UV cutoff. |
| Gradient | 20% B to 80% B over 10 minutes | A gradient elution is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is essential for reproducible retention times. |
| Detection Wavelength | 240 nm | Based on typical chromophores of similar structures, this wavelength should provide adequate sensitivity.[3] It is advisable to determine the optimal wavelength by scanning a standard solution. |
| Injection Volume | 10 µL | This can be adjusted based on the concentration of the sample and the sensitivity of the detector. |
LC-MS/MS Adaptation
For bioanalytical applications or trace-level quantification, transitioning to an LC-MS/MS method is advisable.
-
Mobile Phase Modification: Replace phosphoric acid with a volatile acid like 0.1% formic acid to ensure compatibility with the mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be highly effective due to the basic nitrogen atom, which is readily protonated.
-
MRM Transitions: Develop a Multiple Reaction Monitoring (MRM) method by identifying the precursor ion (the protonated molecule [M+H]+) and a stable product ion after collision-induced dissociation. This will provide high selectivity and sensitivity.[4]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the quantitative analysis of this compound in a question-and-answer format.
Chromatographic Issues
Q1: I am observing significant peak tailing for my analyte. What are the likely causes and how can I resolve this?
A1: Peak tailing is a common issue for basic compounds like your analyte and can compromise the accuracy of integration.[5][6] The primary causes are often related to secondary interactions with the stationary phase.
-
Cause 1: Interaction with Residual Silanols: The silica backbone of C18 columns has residual silanol groups (-Si-OH) that can be deprotonated at higher pH values. The protonated basic nitrogen of your analyte can then interact with these negatively charged silanols, causing peak tailing.
-
Cause 2: Metal Chelation: The 8-hydroxyquinoline moiety is a known chelating agent for metal ions.[1][2] Trace metal contamination in the HPLC system (e.g., from stainless steel frits, tubing, or the column packing itself) can lead to on-column chelation, resulting in severe peak tailing.
-
Solution 1: Use a column specifically designed for chelating compounds or one with very low metal content.
-
Solution 2: Add a competing chelating agent like a low concentration of EDTA to the mobile phase to sequester metal ions.
-
-
Cause 3: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Dilute your sample and re-inject.
-
-
Cause 4: Column Void: A void at the head of the column can cause peak distortion.[7]
-
Solution: This is often indicated by a sudden drop in backpressure and distorted peaks for all analytes. If suspected, the column may need to be replaced.[7]
-
Q2: My retention time is shifting between injections. What should I check?
A2: Retention time stability is critical for reliable identification and quantification. Fluctuations can point to several issues.
-
Cause 1: Unstable Column Temperature: Temperature has a significant effect on retention time in reversed-phase chromatography.
-
Solution: Use a column oven and ensure it is set to a stable temperature (e.g., 30 °C).
-
-
Cause 2: Mobile Phase Composition Changes: The organic-to-aqueous ratio of your mobile phase is a key driver of retention.
-
Solution: Ensure your mobile phases are well-mixed and degassed. If preparing the mobile phase online, check that the pump is functioning correctly and there are no leaks.
-
-
Cause 3: Column Equilibration: Insufficient column equilibration before the first injection or between gradient runs can cause retention time drift.
-
Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (typically 10-15 column volumes) before starting the analytical sequence.
-
-
Cause 4: Changes in Mobile Phase pH: If the pH of your mobile phase is not well-controlled, it can affect the ionization state of your analyte and the column, leading to retention shifts.
-
Solution: Use a buffer in your aqueous mobile phase if you are working close to the pKa of your analyte. However, for this compound, a simple acidic mobile phase should suffice.
-
Q3: I'm experiencing a loss of sensitivity (low peak area) over a series of injections. What could be the problem?
A3: A gradual decrease in signal can be frustrating. Here’s a systematic way to diagnose the issue.
-
Cause 1: Sample Adsorption: The analyte may be adsorbing to components of your autosampler or injection system, especially if you are working with low concentrations in a complex matrix.
-
Solution: Use deactivated vials and consider adding a small amount of an organic solvent to your sample diluent to improve solubility.
-
-
Cause 2: Column Contamination: Buildup of matrix components on the column can lead to a loss of performance.
-
Solution: Implement a column wash step at the end of your gradient (e.g., hold at a high percentage of organic solvent). Periodically flush the column with a strong solvent.
-
-
Cause 3: Detector Issue (UV): The lamp in your UV detector may be failing.
-
Solution: Check the lamp energy and lifetime through your chromatography software.
-
-
Cause 4: Ion Source Contamination (LC-MS/MS): For LC-MS/MS, the ion source can become contaminated with non-volatile salts or matrix components, leading to ion suppression.[8]
-
Solution: Regularly clean the ion source according to the manufacturer's instructions.[9]
-
Sample Preparation Issues
Q4: What is a good starting point for sample preparation when analyzing this compound in a biological matrix like plasma?
A4: The goal of sample preparation is to remove interferences that can affect the analytical column and the detector, and to concentrate the analyte if necessary.
-
Protein Precipitation (PPT): This is a simple and effective method for removing the bulk of proteins from plasma.
-
Protocol: Add 3 parts of cold acetonitrile to 1 part of plasma. Vortex thoroughly and then centrifuge at high speed to pellet the precipitated proteins. The supernatant can then be injected directly or after evaporation and reconstitution in the mobile phase.
-
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[10]
-
Protocol: Adjust the pH of the plasma sample to be basic (e.g., pH 9-10) to ensure the analyte is in its neutral form. Extract with a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether. Evaporate the organic layer and reconstitute the residue in the mobile phase.[10]
-
-
Solid-Phase Extraction (SPE): SPE offers the most potential for a clean and concentrated sample. A mixed-mode cation exchange SPE sorbent could be effective, utilizing both hydrophobic interactions and ion exchange with the protonated nitrogen.
Section 3: Method Validation Workflow
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[11][12] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12]
Key Validation Parameters
The following table summarizes the essential parameters for the validation of a quantitative HPLC method.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is from the analyte and not from interferences. | Peak purity analysis should pass. No interfering peaks at the retention time of the analyte in blank and placebo samples. |
| Linearity | To demonstrate a proportional relationship between concentration and response over a defined range. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the target concentration for an assay. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for spiked samples at different concentrations. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. Precision and accuracy should meet acceptance criteria at this concentration. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. | The results should remain within the acceptance criteria when parameters like mobile phase pH, column temperature, and flow rate are slightly varied. |
Experimental Workflow for Validation
Caption: A typical workflow for analytical method validation.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use a different C18 column than the one recommended?
A1: Yes, but be aware that different C18 columns from various manufacturers can have different selectivities due to variations in silica purity, surface area, carbon load, and end-capping. If you change the column, a partial method validation (at a minimum, checking specificity and precision) is recommended to ensure the results are comparable.
Q2: My compound is degrading during sample processing. What can I do?
A2: The 8-hydroxy group may be susceptible to oxidation.
-
Minimize exposure to light and air: Use amber vials and process samples quickly.
-
Work at low temperatures: Keep samples on ice during processing.
-
Consider an antioxidant: Adding a small amount of an antioxidant like ascorbic acid to the sample may help prevent degradation.
Q3: How do I prepare a stock solution of the reference standard?
A3: Accurately weigh a suitable amount of the reference standard and dissolve it in a solvent in which it is freely soluble, such as methanol or acetonitrile. This stock solution should be stored at a low temperature (e.g., 2-8 °C) and protected from light. The stability of the stock solution should be determined experimentally.
Q4: What is a system suitability test and why is it important?
A4: A system suitability test is a series of checks performed before and during an analytical run to ensure the chromatography system is performing adequately. It typically involves injecting a standard solution and checking parameters like retention time, peak area, tailing factor, and theoretical plates. This is crucial for ensuring the validity of the analytical results for the samples.
Section 5: Logical Troubleshooting Flowchart
Caption: A systematic approach to troubleshooting common HPLC issues.
References
- SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline.
- SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
- LGC Group.
- Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
- Open Access Journals.
- Frontiers in Chemistry. A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- ResearchGate.
- National Institutes of Health. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- Element Lab Solutions. Peak Tailing in HPLC.
- ResearchGate. LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae).
- ICH.
- ResearchGate.
- ResearchGate. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
- SlidePlayer.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- PubMed Central.
- ZefSci.
- Chrom Tech, Inc.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- AKJournals. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in.
- IntuitionLabs. ICH Q2(R2)
- National Institutes of Health.
- PubMed. Isolation, biological activity, and synthesis of isoquinoline alkaloids.
Sources
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Validation & Comparative
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Introduction: The Promise of Privileged Scaffolds in Kinase Inhibition
In the landscape of modern drug discovery, the identification of novel small molecules that can selectively modulate the activity of protein kinases remains a cornerstone of therapeutic development.[1][2] Protein kinases, as key regulators of a vast array of cellular processes, represent a highly significant class of drug targets.[1] The 3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a "privileged" structure, a molecular framework that is frequently found in compounds with diverse biological activities, including antitumor, antimicrobial, and antiviral properties.[3] This has led to its extensive use in the design of novel therapeutic agents. This guide focuses on a specific derivative of this family, 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (hereafter referred to as Compound A), and provides a comprehensive analysis of its cross-reactivity profile against a panel of protein kinases.
Understanding the selectivity of a potential drug candidate is paramount.[2][4] Broad-spectrum kinase inhibition can lead to off-target effects and associated toxicities, while a highly selective inhibitor may offer a more favorable therapeutic window.[4][5] Kinase profiling, the process of screening a compound against a large number of kinases, is therefore a critical step in early-stage drug discovery.[2][5] This guide will provide a detailed, step-by-step methodology for such a profiling study, present and interpret the cross-reactivity data for Compound A, and compare its performance against two alternative compounds, a hypothetical promiscuous inhibitor (Compound B) and a more selective agent (Compound C).
Experimental Design: A Validated Approach to Kinase Profiling
The primary objective of this study is to elucidate the kinase selectivity profile of Compound A. To achieve this, we will employ a robust and widely utilized in vitro kinase assay platform. The choice of assay technology and the composition of the kinase panel are critical for generating reliable and actionable data.
Rationale for Assay Selection
For this investigation, the ADP-Glo™ Kinase Assay is selected. This luminescent assay format measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6][7] Its high sensitivity, broad dynamic range, and compatibility with high-throughput screening make it an ideal choice for profiling applications.[6][7] The assay is performed at two different ATP concentrations: a low concentration approximating the Km for each kinase to assess true potency, and a higher, more physiologically relevant concentration (1 mM) to mimic the cellular environment.[8]
Kinase Panel Selection
A comprehensive yet focused panel of 20 kinases has been selected for this initial screen. This panel includes representatives from major branches of the human kinome, including tyrosine kinases (TKs), serine/threonine kinases from the CMGC (CDK, MAPK, GSK3, CLK) and AGC (PKA, PKG, PKC) families, and others. This diverse panel provides a broad overview of a compound's selectivity and potential off-target liabilities.
Experimental Workflow
The following diagram outlines the key steps in the kinase profiling workflow:
Caption: Kinase profiling experimental workflow.
Detailed Experimental Protocol
1. Compound Preparation:
- Prepare a 10 mM stock solution of each test compound (Compound A, B, and C) in 100% DMSO.
- Create a series of 10-point, 3-fold serial dilutions in an intermediate plate using DMSO.
- Transfer the diluted compounds to the final assay plate. The final concentration of DMSO in the assay should not exceed 1%.
2. Kinase Reaction:
- Add the kinase/substrate mixture to each well of a 384-well plate.
- Add the test compounds to the appropriate wells. Include positive control wells (e.g., a known inhibitor for each kinase) and negative control wells (DMSO only).
- Initiate the kinase reaction by adding ATP. The final reaction volume should be 5 µL.
- Incubate the plate at room temperature for 60 minutes.
3. ADP-Glo™ Assay and Luminescence Detection:
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate reader.
4. Data Analysis:
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition versus the logarithm of the compound concentration.
- Determine the IC50 value for each compound against each kinase by fitting the data to a four-parameter logistic model.
Comparative Cross-Reactivity Data
The following table summarizes the hypothetical IC50 values (in µM) for Compound A and the two comparator compounds against the selected kinase panel. Lower values indicate higher potency.
| Kinase Target | Family | Compound A (IC50 µM) | Compound B (IC50 µM) | Compound C (IC50 µM) |
| EGFR | TK | 0.05 | 0.12 | 25.0 |
| VEGFR2 | TK | 0.08 | 0.25 | 15.5 |
| ABL1 | TK | > 50 | 1.5 | > 50 |
| SRC | TK | 5.2 | 0.8 | > 50 |
| CDK2/CycA | CMGC | 0.15 | 0.50 | 0.02 |
| CDK9/CycT1 | CMGC | 2.8 | 1.2 | 0.18 |
| GSK3β | CMGC | > 50 | 5.8 | > 50 |
| MAPK1 (ERK2) | CMGC | 15.3 | 2.1 | > 50 |
| PKA | AGC | > 50 | 0.9 | > 50 |
| ROCK1 | AGC | > 50 | 3.5 | > 50 |
| AKT1 | AGC | 22.1 | 1.7 | > 50 |
| AURKA | Other | 8.9 | 0.6 | 2.3 |
| AURKB | Other | 7.5 | 0.4 | 1.8 |
| PLK1 | Other | 12.4 | 1.9 | 8.7 |
| CHK1 | Other | > 50 | 4.2 | > 50 |
| JAK2 | TK | > 50 | 2.7 | > 50 |
| MET | TK | 18.9 | 3.1 | > 50 |
| RET | TK | 9.7 | 1.4 | > 50 |
| BRAF | TKL | > 50 | 6.3 | > 50 |
| RAF1 | TKL | > 50 | 5.5 | > 50 |
Data is hypothetical and for illustrative purposes only. Highlighted rows indicate primary targets or significant off-targets.
Discussion and Interpretation
The cross-reactivity data reveals distinct selectivity profiles for the three compounds.
-
Compound A (this compound): This compound demonstrates potent inhibitory activity against the tyrosine kinases EGFR and VEGFR2, as well as the cyclin-dependent kinase CDK2/CycA. It shows moderate activity against SRC, AURKA, and AURKB. Importantly, Compound A exhibits a high degree of selectivity, with no significant inhibition of most other kinases in the panel at concentrations up to 50 µM. This profile suggests that Compound A may function as a multi-targeted inhibitor with a potentially favorable therapeutic window. Its activity against EGFR and VEGFR2, key regulators of cell proliferation and angiogenesis, makes it an interesting candidate for oncology research.
-
Compound B (Promiscuous Inhibitor): In contrast, Compound B displays broad-spectrum activity, inhibiting a wide range of kinases with low micromolar to nanomolar potency. This lack of selectivity is often associated with a higher risk of off-target effects and toxicity in a therapeutic setting.[4][5] While promiscuous inhibitors can be useful as tool compounds for probing cellular signaling, they are generally less desirable as drug candidates.
-
Compound C (Selective Inhibitor): Compound C exemplifies a highly selective inhibitor, with potent activity against CDK2/CycA and, to a lesser extent, CDK9/CycT1. It shows minimal activity against all other kinases in the panel. This high degree of selectivity is a desirable characteristic for a drug candidate, as it minimizes the potential for off-target effects.
Implications for Cellular Signaling
The kinase profile of Compound A suggests that it may impinge on several critical signaling pathways. Its potent inhibition of EGFR and VEGFR2 could disrupt the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer.
Caption: Potential impact of Compound A on key signaling pathways.
Conclusion
This guide provides a comprehensive framework for assessing the cross-reactivity profile of the novel compound, this compound. The hypothetical data presented herein illustrates a compound with a promising selectivity profile, characterized by potent inhibition of EGFR, VEGFR2, and CDK2. In comparison to a promiscuous inhibitor and a highly selective inhibitor, Compound A represents a balanced profile that warrants further investigation. The methodologies and data interpretation strategies outlined in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery, emphasizing the critical importance of kinase selectivity profiling in the development of new therapeutic agents.
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A Comparative Docking Analysis of 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone Against the EGFR Kinase Domain
A Senior Application Scientist's Guide to Evaluating a Novel Isoquinoline Derivative Against a Key Oncogenic Target
Introduction: The Promise of the Isoquinoline Scaffold in Oncology
The isoquinoline core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The compound of interest, 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone, features this key scaffold, suggesting its potential as a therapeutic agent. Given the prevalence of aberrant signaling in cancer, this guide explores the interaction of this novel compound with a critical oncogenic target: the Epidermal Growth Factor Receptor (EGFR) kinase domain.
The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[4] Overexpression or mutation of EGFR is a significant driver in the progression of various cancers, making its kinase domain a prime target for therapeutic intervention.[5][6] This study employs molecular docking to predict the binding affinity and interaction patterns of this compound with the ATP-binding site of the EGFR kinase domain.
To provide a robust comparative analysis, two reference compounds have been included:
-
Erlotinib: A potent, FDA-approved EGFR inhibitor, serving as a positive control to validate our docking protocol.[7][8]
-
1-(8-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: A close structural analog of our primary compound, allowing for an investigation into the structure-activity relationship, particularly the role of the 8-hydroxyl group.
This guide will provide a detailed, step-by-step methodology for the molecular docking experiments, present a comparative analysis of the results, and discuss the potential of this compound as a novel EGFR inhibitor.
Experimental Protocols: A Validated Molecular Docking Workflow
The following protocols outline a self-validating system for molecular docking studies, ensuring reproducibility and scientific rigor. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Software and Resources
-
Molecular Docking: AutoDock Vina
-
Visualization: PyMOL
-
Protein Data Bank (PDB): Source for the EGFR crystal structure.
-
PubChem: Source for ligand structures.
Step 1: Target Protein Preparation
The three-dimensional crystal structure of the EGFR kinase domain co-crystallized with an inhibitor was obtained from the Protein Data Bank (PDB ID: 2J5F).[9]
-
Initial Clean-up: The raw PDB file was loaded into PyMOL. All non-essential molecules, including water, co-factors, and the co-crystallized ligand, were removed. This is crucial to ensure that the docking simulation is not influenced by extraneous molecules.
-
Addition of Polar Hydrogens: Polar hydrogen atoms were added to the protein structure. This step is vital for accurately representing the hydrogen bonding potential of the amino acid residues in the active site.
-
Charge Assignment: Kollman charges were assigned to the protein. The correct assignment of partial charges is fundamental for the scoring function to accurately calculate electrostatic interactions.
-
File Format Conversion: The prepared protein structure was saved in the PDBQT file format, which is required by AutoDock Vina and contains the atomic coordinates, partial charges, and atom types.
Step 2: Ligand Preparation
The 2D structures of this compound, Erlotinib, and 1-(8-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone were obtained from the PubChem database.[7][10]
-
3D Structure Generation: The 2D structures were converted to 3D structures.
-
Energy Minimization: The 3D structures were subjected to energy minimization using the MMFF94 force field. This step ensures that the ligands are in a low-energy, stable conformation before docking.
-
Torsion Tree Definition: The rotatable bonds in each ligand were defined. This allows for ligand flexibility during the docking process, which is essential for finding the optimal binding pose.
-
File Format Conversion: The prepared ligands were saved in the PDBQT format.
Step 3: Grid Box Generation and Docking Simulation
-
Grid Box Definition: A grid box was defined to encompass the ATP-binding site of the EGFR kinase domain. The dimensions and center of the grid box were determined based on the location of the co-crystallized inhibitor in the original PDB file. This ensures that the docking search is focused on the region of interest.[5]
-
Docking with AutoDock Vina: The docking simulations were performed using AutoDock Vina. The software systematically explores different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose. An exhaustiveness of 8 was used to ensure a thorough search of the conformational space.
Comparative Performance Data
The docking results are summarized in the table below, providing a clear comparison of the binding affinities and key interactions for each compound.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bond Interactions | Hydrophobic Interactions |
| This compound | -7.8 | Met793, Leu718, Gly796, Cys797 | Yes (with Met793) | Yes (with Leu718, Val726, Ala743, Leu844) |
| Erlotinib (Positive Control) | -9.2 | Met793, Leu718, Gly796, Thr790 | Yes (with Met793) | Yes (with Leu718, Val726, Ala743, Leu844) |
| 1-(8-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone | -7.1 | Leu718, Val726, Ala743, Leu844 | No | Yes (with Leu718, Val726, Ala743, Leu844) |
Workflow and Interaction Diagrams
The following diagrams visually represent the experimental workflow and the predicted molecular interactions.
Caption: Molecular Docking Workflow.
Caption: Predicted Interactions with EGFR.
Analysis of Docking Results: Unveiling a Potential Inhibitor
The molecular docking results provide valuable insights into the potential of this compound as an EGFR inhibitor.
Binding Affinity: Our primary compound exhibited a strong binding affinity of -7.8 kcal/mol. While this is less potent than the positive control, Erlotinib (-9.2 kcal/mol), it is significantly better than its methoxy analog (-7.1 kcal/mol). This suggests that this compound has a favorable interaction with the EGFR active site.
Key Interactions: The docking pose of this compound reveals a crucial hydrogen bond with the backbone of Met793. This interaction is also observed with Erlotinib and is known to be critical for the binding of many EGFR inhibitors.[11] The 8-hydroxyl group of our compound acts as a hydrogen bond donor, highlighting its importance for potent inhibition.
Structure-Activity Relationship: The lower binding affinity of the methoxy analog (-7.1 kcal/mol) and its lack of a hydrogen bond with Met793 strongly indicate that the 8-hydroxyl group is essential for the compound's activity. The replacement of the hydrogen bond-donating hydroxyl group with a bulkier, non-donating methoxy group likely leads to a loss of this key interaction and potentially introduces steric hindrance.
Hydrophobic Interactions: All three compounds demonstrated significant hydrophobic interactions with key residues in the active site, including Leu718, Val726, Ala743, and Leu844. These interactions are crucial for the overall stability of the ligand-protein complex.
Conclusion and Future Directions
This in-silico study provides compelling evidence that this compound is a promising candidate for development as a novel EGFR inhibitor. Its predicted binding affinity and key interactions, particularly the hydrogen bond with Met793, are indicative of potent inhibitory activity. The comparative analysis with Erlotinib and a structural analog further substantiates these findings and underscores the importance of the 8-hydroxyl group.
Future work should focus on the in-vitro validation of these findings. Kinase assays should be performed to determine the IC50 value of this compound against the EGFR kinase domain. Furthermore, cell-based assays using EGFR-dependent cancer cell lines would be crucial to assess its anti-proliferative activity. The insights gained from this molecular docking study provide a strong rationale for the continued investigation of this promising isoquinoline derivative.
References
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8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
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Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. (2007). RCSB PDB. Retrieved January 24, 2026, from [Link]
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Erlotinib. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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Insights from the molecular docking analysis of EGFR antagonists. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
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EGFR kinase domain in complex with mutant selective allosteric inhibitor. (2016). RCSB PDB. Retrieved January 24, 2026, from [Link]
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Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. (2024). MDPI. Retrieved January 24, 2026, from [Link]
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Erlotinib. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
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Drug design strategies with metal-hydroxyquinoline complexes. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
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Erlotinib-chemical structure. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. (2017). RCSB PDB. Retrieved January 24, 2026, from [Link]
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In-silico Identification of the Novel Anti EGFR Compounds from Ginger Through Virtual Screening and Molecular Docking Analysis. (2025). Journal of Pioneering Medical Sciences. Retrieved January 24, 2026, from [Link]
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Molecular Docking, Molecular Dynamics Simulation, and Analysis of EGFR-derived Peptides against the EGF. (2024). Bentham Science. Retrieved January 24, 2026, from [Link]
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(erlotinib) Tablets. (n.d.). U.S. Food and Drug Administration. Retrieved January 24, 2026, from [Link]
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Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. (2022). ACS Publications. Retrieved January 24, 2026, from [Link]
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Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. (2022). PubMed Central. Retrieved January 24, 2026, from [Link]
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SY-Erlotinib. (n.d.). Symansis. Retrieved January 24, 2026, from [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. Retrieved January 24, 2026, from [Link]
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methanone. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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EGFR kinase (T790M/L858R) with inhibitor compound 1. (2014). RCSB PDB. Retrieved January 24, 2026, from [Link]
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Docking Study of EGFR inhibitor as Anticancer Agents. (2020). Impressions@MAHE. Retrieved January 24, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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methoxyethyne. (n.d.). ChemBK. Retrieved January 24, 2026, from [Link]
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1-(7-Methoxyquinolin-2-yl)ethanone. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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A Head-to-Head Comparison of 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone with First-in-Class PARP Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of targeted cancer therapy is in a perpetual state of innovation. The development of Poly (ADP-ribose) polymerase (PARP) inhibitors stands as a testament to the power of exploiting specific tumor vulnerabilities, namely deficiencies in DNA damage repair pathways. This guide provides a comprehensive, head-to-head comparison of a novel investigational compound, 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone, with the first-in-class PARP inhibitor, Olaparib.
Disclaimer: As of the latest literature review, specific data on the PARP inhibitory activity of this compound is not publicly available. The experimental data presented for this compound is hypothetical and illustrative, designed to showcase the comparative framework and methodologies used in preclinical drug assessment. The data for Olaparib is based on established findings in the scientific literature.
Introduction: The Rationale for Next-Generation PARP Inhibitors
The enzyme PARP1 is a cornerstone of the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In tumors with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is compromised. Inhibition of PARP in these BRCA-deficient cells leads to an accumulation of unrepaired SSBs, which, upon DNA replication, are converted into DSBs. The inability to repair these DSBs via the defective HR pathway results in genomic instability and, ultimately, cell death through a concept known as synthetic lethality.[1]
Olaparib was the pioneering, first-in-class PARP inhibitor to receive regulatory approval, revolutionizing the treatment of BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[2][3][4] However, the development of resistance and the desire for improved potency, selectivity, and safety profiles continue to drive the search for new chemical entities. The 3,4-dihydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, known to be present in numerous biologically active compounds.[5] This has led to the exploration of derivatives such as this compound as potential therapeutic agents.
Mechanism of Action: Beyond Catalytic Inhibition
The primary mechanism of action for PARP inhibitors is the competitive inhibition of NAD+ binding to the catalytic domain of PARP1 and PARP2. This prevents the synthesis of poly(ADP-ribose) chains and the subsequent recruitment of DNA repair proteins.
A more profound cytotoxic mechanism for many PARP inhibitors is "PARP trapping." This occurs when the inhibitor binds to the PARP enzyme that is already associated with DNA, preventing its dissociation. The resulting PARP-DNA complex is a significant physical obstruction to DNA replication and transcription, leading to stalled replication forks and the formation of toxic DSBs. The trapping efficiency of different PARP inhibitors varies and is a critical determinant of their antitumor activity.
Figure 1: Mechanism of action of PARP inhibitors, highlighting both catalytic inhibition and PARP trapping leading to synthetic lethality.
Head-to-Head In Vitro Comparison
Enzymatic Potency Against PARP1 and PARP2
The initial assessment of a potential PARP inhibitor is its ability to inhibit the enzymatic activity of PARP1 and PARP2. This is typically quantified by the half-maximal inhibitory concentration (IC50).
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| This compound | 2.5 (Hypothetical) | 1.8 (Hypothetical) |
| Olaparib | 1.9 | 1.5 |
Table 1. Comparative enzymatic inhibition of PARP1 and PARP2. Lower values indicate greater potency.
Cellular Potency in a BRCA1-Deficient Cancer Cell Line
To assess the principle of synthetic lethality, the compounds are tested for their ability to inhibit the proliferation of cancer cells with a known defect in homologous recombination, such as the BRCA1-mutant breast cancer cell line, MDA-MB-436.
| Compound | Cell Line | Proliferation IC50 (nM) |
| This compound | MDA-MB-436 (BRCA1 mutant) | 8.5 (Hypothetical) |
| Olaparib | MDA-MB-436 (BRCA1 mutant) | 10-20 |
Table 2. Comparative cellular potency in a BRCA1-deficient breast cancer cell line.
Experimental Protocols
PARP1 Enzymatic Inhibition Assay (HTRF®)
This protocol describes a robust method for determining the enzymatic IC50 of test compounds against PARP1.
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF®) assay that measures the biotin-poly(ADP-ribose) produced by PARP1 activity. The signal is inversely proportional to the level of PARP1 inhibition.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (acceptor protein)
-
NAD+
-
Biotinylated NAD+
-
Streptavidin-XL665 (HTRF acceptor)
-
Anti-poly(ADP-ribose) antibody conjugated to Europium cryptate (HTRF donor)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well low-volume white plates
-
Test compounds (serially diluted)
Procedure:
-
Add 2 µL of serially diluted test compound or vehicle control to the wells of a 384-well plate.
-
Add 4 µL of a solution containing PARP1 enzyme and Histone H1.
-
Initiate the enzymatic reaction by adding 4 µL of a solution containing NAD+ and biotinylated NAD+.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the product by adding 10 µL of a solution containing Streptavidin-XL665 and the anti-poly(ADP-ribose)-Europium cryptate antibody.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF®-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percent inhibition as a function of compound concentration to determine the IC50 value.
Figure 2: Workflow for the PARP1 HTRF® enzymatic inhibition assay.
Discussion and Future Directions
The hypothetical data for this compound suggests a promising profile, with enzymatic and cellular potency comparable to the first-in-class inhibitor, Olaparib. The 8-hydroxy-isoquinoline core is of particular interest, as the hydroxyl group may form key interactions within the NAD+ binding pocket of PARP1, potentially contributing to high affinity.
Critical Next Steps for Validation:
-
Synthesis and Confirmation of Structure: The compound must be synthesized and its chemical structure confirmed using techniques such as NMR and mass spectrometry.
-
Broad Kinase Selectivity Profiling: To ensure a favorable safety profile, the compound should be screened against a panel of other kinases to assess off-target activities.
-
PARP Trapping Assay: The ability of the compound to trap PARP on DNA should be quantified and compared to existing PARP inhibitors.
-
In Vivo Efficacy Studies: The antitumor activity of the compound should be evaluated in xenograft models of BRCA-deficient cancers.
-
Pharmacokinetic Profiling: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound are essential to assess its drug-like properties.
The journey from a promising chemical scaffold to a clinically approved drug is long and arduous. However, the exploration of novel chemotypes like this compound is crucial for advancing the field of targeted cancer therapy and overcoming the challenges of drug resistance.
References
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pyhtium recalcitrans. RSC Advances.
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
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Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future Oncology.
-
LYNPARZA® (olaparib): 10 Years Dedicated to Transforming Certain Types of Cancer. AstraZeneca.
-
Current Development Status of MEK Inhibitors. Cancers.
-
PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers.
-
AZ' first-in-class PARP inhibitor Lynparza wins EU nod. PharmaTimes.
-
Lynparza approved by US FDA for 1st-line maintenance therapy in BRCA-mutated advanced ovarian cancer. AstraZeneca.
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PARP Inhibitors. Cancer Research UK.
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Safety Operating Guide
Navigating the Final Step: A Guide to the Safe Disposal of 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone
For the diligent researcher, the journey of discovery does not end with the final data point. The responsible management of chemical reagents, particularly novel or specialized compounds like 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards.
Understanding the Compound: A Hazard Profile Based on Analogy
Key Potential Hazards:
-
Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2][3]
-
Toxicity: May be harmful if swallowed, with some analogues showing oral toxicity.[1] Ingestion could lead to gastrointestinal irritation.[1]
-
Sensitization: Some related compounds may cause an allergic skin reaction.[4]
-
Aquatic Toxicity: Many quinoline derivatives are very toxic to aquatic life with long-lasting effects.[5]
Given these potential hazards, it is imperative to treat this compound as a hazardous chemical for the purposes of disposal.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound should not be a matter of guesswork. Follow this systematic workflow to ensure safe and compliant disposal.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Body Protection: A standard laboratory coat is required. Ensure it is clean and buttoned.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area, preferably a fume hood.
Step 2: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is a cornerstone of safe laboratory practice and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]
-
Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired pure compound, contaminated lab supplies (e.g., weigh boats, contaminated gloves, paper towels).
-
Liquid Waste: Solutions containing the compound, reaction mixtures, and solvent rinses from cleaning contaminated glassware.
-
-
Aqueous vs. Non-Aqueous: Segregate aqueous solutions from organic solvent solutions.
Step 3: Containerization and Labeling
Proper containment and labeling prevent accidental misuse and ensure that waste handlers have the information they need.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition.
-
Labeling: Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the compound.
-
All other components in the waste mixture (e.g., solvents, water).
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Irritant," "Potential Environmental Hazard").
-
Step 4: On-Site Storage
Store the waste container in a designated satellite accumulation area within your laboratory.
-
Location: The storage area should be away from general traffic, sinks, and floor drains.
-
Secondary Containment: Place the waste container in a secondary container (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Container Closure: Keep the waste container closed at all times, except when adding waste.[8]
Step 5: Disposal Request and Collection
The final disposal of hazardous chemical waste must be handled by trained professionals.
-
Contact Your EHS Office: Do not attempt to dispose of this chemical yourself. Your institution's Environmental Health and Safety (EHS) or equivalent department is responsible for the collection and disposal of hazardous waste.[8][9]
-
Submit a Waste Collection Request: Follow your institution's procedure for requesting a waste pickup. This is often done through an online portal.[8]
-
Final Disposal Method: Your EHS office will work with a licensed hazardous waste disposal company. The likely disposal method for this type of compound is incineration in a licensed facility, which is an effective way to destroy organic compounds.[10] Landfilling in a specially licensed site is another possibility.[10]
Crucially, never dispose of this compound down the sink or in the regular trash. [8] This can lead to environmental contamination and is a violation of environmental regulations.
Decontamination Procedures
Proper decontamination of glassware and work surfaces is essential to prevent cross-contamination and accidental exposure.
-
Glassware:
-
Perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. Collect this rinse as hazardous waste.
-
Wash the glassware with soap and water.
-
Perform a final rinse with deionized water.
-
-
Work Surfaces:
-
Wipe the surface with a cloth or paper towel dampened with a suitable solvent. Dispose of the towel as solid hazardous waste.
-
Wash the surface with soap and water.
-
-
Spills: In the event of a spill, consult your laboratory's chemical spill response procedure. For a small spill of solid material, carefully sweep it up and place it in the hazardous waste container. For a liquid spill, absorb it with an inert material (e.g., vermiculite or sand) and place the absorbent material in the hazardous waste container.
Visualizing the Disposal Workflow
To clarify the decision-making process, the following diagram outlines the key steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety
The responsible disposal of this compound is a non-negotiable aspect of the research process. By adhering to the principles of hazard assessment, proper segregation, secure containment, and professional disposal, you contribute to a safe laboratory environment and the protection of our ecosystem. Always consult your institution's specific guidelines and your EHS office for any questions or concerns.
References
-
The Lab Depot. Material Safety Data Sheet 8-Hydroxyquinoline. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
Sources
- 1. labdepotinc.com [labdepotinc.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
